Technical Documentation Center

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
  • CAS: 1016684-05-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Executive Summary 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (CAS: 1016684-05-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Structurally, it consists of a 3-aminopyridine core substituted at the 2-position with a (tetrahydro-2H-pyran-2-yl)methoxy motif.

Unlike labile tetrahydropyranyl (THP) ethers used solely as protecting groups, the (tetrahydro-2H-pyran-2-yl)methoxy side chain incorporates a methylene linker (


). This linker confers chemical stability, allowing the THP ring to function as a permanent pharmacophore element that enhances aqueous solubility and targets specific hydrophobic pockets in protein binding sites.

Chemical Identity & Physicochemical Profile[1][2]

PropertyValue
CAS Number 1016684-05-1
IUPAC Name 2-(oxan-2-ylmethoxy)pyridin-3-amine
Molecular Formula

Molecular Weight 208.26 g/mol
LogP (Predicted) ~1.23
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Synthetic Methodology

The synthesis of 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine follows a convergent route involving nucleophilic aromatic substitution (


) followed by nitro reduction. This protocol is preferred over direct amination due to the high regioselectivity afforded by the 2-halo-3-nitropyridine precursor.
Reaction Scheme

The following diagram illustrates the stepwise synthesis from commercially available precursors.

SynthesisPath SM1 2-Chloro-3-nitropyridine (Electrophile) Step1 Step 1: S_NAr Base: NaH or tBuOK Solvent: THF/DMF, 0°C -> RT SM1->Step1 SM2 (Tetrahydro-2H-pyran-2-yl)methanol (Nucleophile) SM2->Step1 Inter Intermediate: 2-((Tetrahydro-2H-pyran-2-yl)methoxy)-3-nitropyridine Step2 Step 2: Nitro Reduction Reagent: Fe/NH4Cl or H2/Pd-C Solvent: EtOH/H2O Inter->Step2 Prod Target: 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine Step1->Inter Ether Formation Step2->Prod Amine Generation

Figure 1: Synthetic pathway for 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the ether side chain by displacing the C2-chlorine.

  • Activation: Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes until

    
     evolution ceases.
    
  • Addition: Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in THF dropwise. The electron-withdrawing nitro group at C3 activates the C2 position for displacement.[1]

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC/LC-MS for the disappearance of the chloropyridine.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and concentrate.
    
Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without cleaving the ether linkage.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C in MeOH. Note: Monitor carefully to avoid reducing the pyridine ring.
    
  • Method B (Chemical Reduction - Recommended): Iron powder (5 eq) and

    
     (5 eq) in EtOH/
    
    
    
    (3:1) at 70°C. This method is chemoselective and preserves the ether and pyridine ring integrity.

Medicinal Chemistry Applications

This scaffold is a precursor for "privileged structures" in drug discovery, specifically fused bicyclic heterocycles.

Synthesis of Imidazo[4,5-b]pyridines

The vicinal diamine-like arrangement (C2-alkoxy, C3-amine) allows for cyclization with aldehydes or carboxylic acids to form imidazo[4,5-b]pyridines, a core scaffold in many kinase inhibitors (e.g., inhibitors of Aurora kinases or c-Met).

Application Scaffold 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine Product Imidazo[4,5-b]pyridine Derivative (Kinase Inhibitor Core) Scaffold->Product Cyclocondensation Reagent Reagent: R-CHO / Oxidation or R-COOH / Polyphosphoric Acid Reagent->Product

Figure 2: Application of the scaffold in synthesizing fused heterocyclic systems.

Structural Activity Relationship (SAR) Implications
  • Solubility: The THP ring breaks planarity and adds polarity compared to a phenyl ring, often improving the thermodynamic solubility of the final drug candidate.

  • Metabolic Stability: The methylene linker (

    
    ) prevents the rapid hydrolysis often seen with direct hemiacetal-like linkages, making this moiety stable in plasma.
    
  • Binding: The ether oxygen can act as a hydrogen bond acceptor, while the THP ring fills lipophilic pockets (e.g., the ribose binding pocket in ATP-competitive inhibitors).

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Stability: Stable under basic and neutral conditions. Avoid strong aqueous acids, which may cleave the ether linkage or open the THP ring.

  • Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is required.[1]

References

  • Fluorochem. (n.d.). 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine - Product Specification. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(tetrahydro-2H-pyran-3-yl)pyridin-4-amine and related pyridine intermediates. Retrieved from

  • BenchChem. (n.d.). Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitropyridine. Retrieved from

  • Organic Chemistry Portal. (2008). Synthesis of Tetrahydropyrans and Pyridine Derivatives. Retrieved from

Sources

Exploratory

2-Alkoxypyridin-3-amine: A Privileged Scaffold for Physicochemical Tuning in Drug Discovery

Topic: 2-Alkoxypyridin-3-amine Heterocyclic Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The 2-alkoxypyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Alkoxypyridin-3-amine Heterocyclic Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 2-alkoxypyridin-3-amine motif represents a strategic "chassis" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., PI3K, mTOR, and varying MAPK pathways). Unlike its 2-aminopyridine or 2-halopyridine congeners, the 2-alkoxy variant offers a unique balance of lipophilicity (LogD) , hydrogen-bond acceptor capability , and metabolic stability .

This guide moves beyond basic synthesis to explore the tactical application of this scaffold. We examine how the 2-alkoxy substituent—ranging from methoxy to fluorinated ethoxy—can be used to modulate the pKa of the adjacent primary amine, thereby fine-tuning the electronic properties of subsequent amide or urea linkages critical for ATP-binding pocket interactions.

Part 1: Structural Significance & Pharmacophore Properties

The "Ortho-Alkoxy" Effect

The juxtaposition of an alkoxy group at C2 and a primary amine at C3 creates a unique electronic environment.

  • Basicity Modulation: The pyridine nitrogen is the most basic site, but the inductive withdrawal (-I effect) of the C2-alkoxy group lowers the pKa of the ring nitrogen (typically ~3.5–4.5) compared to pyridine (~5.2).[1] Conversely, the mesomeric donation (+M) of the alkoxy oxygen stabilizes the electron deficiency of the ring, making the C3-amine sufficiently nucleophilic for amide coupling without requiring harsh forcing conditions.

  • Conformational Locking: In amide derivatives (common in kinase inhibitors), the C2-alkoxy oxygen often engages in an intramolecular hydrogen bond with the amide N-H. This "locks" the conformation, reducing the entropic penalty upon binding to the protein target.

  • Metabolic Blocking: The C2 position of pyridine is prone to oxidative metabolism (forming 2-pyridones). Substitution with a stable alkoxy group (especially deuterated or fluorinated variants) blocks this metabolic soft spot.

Physicochemical Comparison

Table 1: Impact of C2-Substitution on Pyridin-3-amine Properties

C2-SubstituentElectronic Effect (on Ring)Est. pKa (Ring N)LogP ContributionKey Utility
-H Reference~6.0LowHigh clearance risk (oxidation)
-Cl Strong -I, +M (Weak)~0.5MediumReactive handle (SNAr)
-OCH₃ (Methoxy) Strong -I, Strong +M~3.5ModerateH-bond acceptor, metabolic cap
-OCH(CH₃)₂ (Isopropoxy) Strong -I, Strong +M~3.6HighSteric bulk, fills hydrophobic pockets
-OCH₂CF₃ (Trifluoroethoxy) Very Strong -I< 2.0HighFluorine effect, metabolic stability

Part 2: Synthetic Strategies (The "How-To")

The synthesis of 2-alkoxypyridin-3-amines is most robustly achieved via Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. While C-H activation methods exist, the SNAr route remains the industrial gold standard due to the high reactivity of the 2-chloro-3-nitropyridine precursor.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthetic pathway, including the high-value 5-bromo variant used for subsequent Suzuki couplings.

SynthesisWorkflow Figure 1: Robust Synthetic Workflow for 2-Alkoxypyridin-3-amine Scaffolds Start 2-Chloro-3-nitropyridine (or 5-Bromo analog) Inter1 Intermediate: 2-Alkoxy-3-nitropyridine Start->Inter1 Step 1: NaOR / ROH 0°C to RT (S_NAr) Product Target Scaffold: 2-Alkoxypyridin-3-amine Inter1->Product Step 2: H2, Pd/C or Fe/NH4Cl (Reduction) Func1 Amide Coupling (Kinase Hinge Binder) Product->Func1 R-COCl / HATU Func2 Suzuki/Buchwald (If 5-Br present) Product->Func2 Pd(dppf)Cl2 / Ar-B(OH)2

Detailed Experimental Protocols
Step 1: SNAr Introduction of the Alkoxy Group

Objective: Selective displacement of the C2-chloride without affecting the nitro group or causing bis-substitution.

Protocol (Standard Scale: 10 mmol):

  • Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), Sodium Alkoxide (1.05 equiv, e.g., NaOMe, NaOEt).

    • Note: If the specific alkoxide is not available, generate it in situ by adding NaH (1.1 equiv) to the anhydrous alcohol (ROH) at 0°C.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in anhydrous alcohol (MeOH for methoxy, EtOH for ethoxy).

    • Cool to 0°C. The nitro group activates the C2-chloride, making it highly reactive; exotherms are common.

    • Add the alkoxide solution dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Critical Check: If starting material remains, heat gently to 40°C. Avoid reflux with strong alkoxides to prevent denitration or ring degradation.

  • Workup: Quench with saturated NH4Cl. Remove solvent under vacuum. Partition between EtOAc and water.[2] The product (2-alkoxy-3-nitropyridine) is usually a yellow solid requiring minimal purification.

Step 2: Reduction of the Nitro Group

Objective: Clean conversion to the amine without reducing the pyridine ring or dehalogenating (if a 5-bromo substituent is present).

Method A: Catalytic Hydrogenation (Cleanest Profile)

  • Conditions: H2 (1 atm or balloon), 10% Pd/C (5 mol%), MeOH or EtOAc.

  • Note: If a 5-bromo or 5-iodo group is present, DO NOT use Pd/C/H2 as it will cause hydrodehalogenation. Use Method B.

Method B: Iron-Mediated Reduction (Functional Group Tolerant)

  • Reagents: Iron powder (5.0 equiv), NH4Cl (5.0 equiv), EtOH/H2O (4:1).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H2O.

    • Add Fe powder and NH4Cl.

    • Heat to 70°C with vigorous stirring for 2-4 hours.

    • Workup: Filter hot through Celite (the iron sludge is sticky). Wash the cake with hot EtOAc.

    • Why this works: This method preserves halogens (Cl, Br, I) on the ring, allowing for subsequent cross-coupling at the C5 position.

Part 3: Reactivity & Functionalization Logic

Once the 2-alkoxypyridin-3-amine is in hand, the primary utility is derivatization of the amine. However, the electron-deficient nature of the pyridine ring makes the 3-amine less nucleophilic than a standard aniline.

Amide Coupling Optimization

Standard EDC/HOBt conditions often fail or proceed slowly.[3]

  • Recommended System: HATU (1.2 equiv) / DIPEA (3.0 equiv) in DMF.

  • Alternative for Steric Bulk: If coupling a bulky acid, convert the acid to the acid chloride (SOCl2) first, then react with the amine in Pyridine/DCM.

Pathway to Bicyclic Heterocycles

While less common than simple amidation, the 2-alkoxypyridin-3-amine can serve as a precursor to Imidazo[4,5-b]pyridines , albeit via a specific route where the alkoxy group is usually lost or transformed, or by using a 2,3-diamino precursor.

  • Clarification: Direct cyclization of 2-alkoxypyridin-3-amine to form an imidazole ring usually requires displacement of the alkoxy group (becoming a carbonyl in the process, leading to oxazolopyridines or similar). For retaining the alkoxy group in a bicycle, the cyclization must occur on the amine and the C4 position (rare) or the amine must be part of a pre-formed bicycle (e.g., reacting with an isocyanate).

Functionalization Decision Tree

ReactivityLogic Figure 2: Functionalization Logic for Drug Discovery Core 2-Alkoxypyridin-3-amine Amide React with R-COOH Core->Amide HATU, DIPEA Suzuki Suzuki Coupling (Requires 5-Br/I) Core->Suzuki Pd(dppf)Cl2 Cyclize Cyclization w/ Aldehydes Core->Cyclize R-CHO / Oxidant Kinase Kinase Inhibitor (Hinge Binder) Amide->Kinase Forms H-bond network Library Biaryl Library Expansion Suzuki->Library C5-Arylation Bicycle Imidazo[4,5-b]pyridine (Alkoxy often lost) Cyclize->Bicycle High Temp

Part 4: Case Studies in Drug Discovery

PI3K/mTOR Dual Inhibitors

Research has demonstrated that the 2-methoxypyridin-3-yl moiety is a potent replacement for phenyl or aminopyrimidine rings in PI3K inhibitors.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3Kα), while the 2-methoxy group sits in a hydrophobic pocket, improving selectivity over other kinases.

  • Example: Sulfonamide derivatives where the 2-methoxypyridin-3-amine is coupled to a sulfonyl chloride show nanomolar potency against PI3Kα.

MPS1 and Aurora Kinase Inhibitors

Fragment-based drug discovery (FBDD) campaigns have utilized 5-bromo-2-methoxypyridin-3-amine as a core fragment.[4]

  • Strategy: The amine is converted to a urea or amide, and the bromine is used to attach a solubilizing tail or a second pharmacophore via Suzuki coupling.

References

  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 2023.[5] [Link]

  • National Institutes of Health (NIH). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorg Med Chem Lett, 2013.[6] [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.[Link]

Sources

Foundational

Tetrahydro-2H-pyran-2-ylmethanol pyridine derivatives

Decoupling Hemostasis from Thrombosis: A Technical Guide to Tetrahydro-2H-pyran-2-ylmethanol Oxopyridine Derivatives As we navigate the evolving landscape of antithrombotic therapy, the decoupling of primary hemostasis f...

Author: BenchChem Technical Support Team. Date: March 2026

Decoupling Hemostasis from Thrombosis: A Technical Guide to Tetrahydro-2H-pyran-2-ylmethanol Oxopyridine Derivatives

As we navigate the evolving landscape of antithrombotic therapy, the decoupling of primary hemostasis from pathological thrombosis remains the holy grail of cardiovascular pharmacology. Drawing from extensive preclinical drug development experience, it is evident that targeting the amplification loop of the coagulation cascade—specifically Factor XIa (FXIa)—offers a profound therapeutic window.

This technical guide dissects a highly promising class of pharmacophores: the tetrahydro-2H-pyran-2-ylmethanol (THPM) substituted oxopyridine derivatives . We will explore their structural rationale, mechanistic action, and the stringent synthetic workflows required to develop these next-generation direct oral anticoagulants (DOACs).

The Rationale: Why Factor XIa?

Blood coagulation is a vital protective mechanism designed to seal vascular defects rapidly[1]. However, uncontrolled activation leads to thrombotic or thromboembolic disorders, which remain a leading cause of global mortality[2].

Traditional anticoagulants present significant clinical challenges:

  • Vitamin K Antagonists (e.g., Warfarin): Non-selectively inhibit the synthesis of multiple coagulation factors in the liver. They suffer from a slow onset of action (36 to 48 hours), a narrow therapeutic index, and a notoriously high risk of severe bleeding[3].

  • Current DOACs (FXa/FIIa Inhibitors): While offering a faster onset and better pharmacokinetic profiles, they still interfere with primary hemostasis, maintaining a moderate bleeding risk.

The FXIa Advantage: Factor XIa is a central component in the transition from the initiation phase to the amplification and propagation of coagulation[3]. In a positive feedback loop, thrombin activates FXI to FXIa, leading to massive thrombin generation and stabilization of the thrombus[2]. Because FXIa is critical for thrombus propagation but largely dispensable for initial hemostatic plug formation, inhibiting it provides robust antithrombotic efficacy without the debilitating bleeding risks associated with upstream or downstream targets[3].

Mechanistic Pathway & Target Engagement

The oxopyridine core of these derivatives acts as a rigid, synthetically tractable scaffold that optimally orients pharmacophoric elements into the active site of FXIa. The incorporation of the tetrahydro-2H-pyran-2-ylmethanol (THPM) moiety is a highly deliberate structural choice.

Causality of the THPM Group: The pyran oxygen serves as a critical hydrogen bond acceptor, interacting with the backbone amides of the FXIa active site. Simultaneously, the saturated, bulky nature of the tetrahydropyran ring occupies the hydrophobic S2 sub-pocket. This precise spatial arrangement drives the molecule's high selectivity for FXIa over structurally homologous serine proteases like Factor Xa or Thrombin.

CoagulationCascade FXII Factor XII (Contact Activation) FXI Factor XI FXII->FXI activates FXIa Factor XIa (Amplification Loop) FXI->FXIa activates FIXa Factor IXa FXIa->FIXa activates FIX FIX Factor IX FXa Factor Xa FIXa->FXa activates FX FX Factor X Thrombin Thrombin (FIIa) FXa->Thrombin converts Prothrombin Prothrombin (FII) Thrombin->FXIa positive feedback Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Drug THPM-Oxopyridine Derivatives Drug->FXIa Selective Inhibition

Diagram 1: The Coagulation Cascade highlighting the selective inhibition of the FXIa amplification loop.

Quantitative Pharmacological Profile

To understand the clinical superiority of THPM-oxopyridine derivatives, we must benchmark them against existing standards of care. The data below synthesizes the pharmacological advantages of targeting FXIa with this specific chemical class[3],[1],[2].

Table 1: Comparative Pharmacological Profile of Anticoagulant Classes

Anticoagulant ClassPrimary TargetOnset of ActionBleeding Risk ProfileTherapeutic Window
Vitamin K Antagonists (e.g., Warfarin)Factors II, VII, IX, XSlow (36 - 48 hours)HighNarrow (Requires constant monitoring)
Standard DOACs (e.g., Rivaroxaban)Factor Xa / FIIaModerate (2 - 4 hours)ModerateModerate
THPM-Oxopyridine Derivatives Factor XIaRapid (< 2 hours)Low Wide

Experimental Workflow & Synthetic Methodology

The development of these derivatives requires a rigorous, high-throughput screening and synthesis cascade.

Workflow Synth THPM-Oxopyridine Synthesis & Protection InVitro In Vitro Profiling (FXIa IC50 Assay) Synth->InVitro Selectivity Selectivity Panel (FXa, FIIa counterscreens) InVitro->Selectivity InVivo In Vivo Models (Thrombosis vs. Bleeding) Selectivity->InVivo Lead Clinical Candidate Selection InVivo->Lead

Diagram 2: Preclinical development workflow for THPM-oxopyridine FXIa inhibitors.

Protocol: Benzylation of Tetrahydro-2H-pyran-2-ylmethanol (THPM)

A foundational step in the synthesis of the oxopyridine core is the protection of the primary alcohol of the THPM moiety. This ensures the hydroxyl group does not interfere with subsequent cross-coupling reactions used to build the oxopyridine scaffold[4].

Reagents:

  • Tetrahydro-2H-pyran-2-ylmethanol (racemate): 215 mmol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 9.47 g (237 mmol)

  • Benzyl Bromide: 25.7 mL (215 mmol)

  • Anhydrous Tetrahydrofuran (THF): 1000 mL

Step-by-Step Methodology & Causality:

  • Suspension Preparation: Under a strict argon atmosphere, suspend 9.47 g of NaH in 500 mL of anhydrous THF. Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: Anhydrous conditions and argon are mandatory to prevent the violent reaction of NaH with atmospheric moisture.

  • Alkoxide Formation: Slowly add a solution of THPM (racemate) in 500 mL of THF dropwise to the NaH suspension[4]. Stir the mixture at 0°C for 30 minutes.

    • Causality: The dropwise addition and strict 0°C temperature control are critical. Alkoxide formation generates hydrogen gas and is highly exothermic. Uncontrolled addition at room temperature causes localized superheating, which can lead to the thermal decomposition of the sensitive pyran ring.

  • Alkylation: Add 25.7 mL of benzyl bromide dropwise to the cold alkoxide solution[4].

  • Propagation: Stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour[4].

Self-Validating System (In-Process Control): Do not proceed blindly to the aqueous workup. After 1 hour at room temperature, extract a 0.5 mL micro-aliquot, quench it with 1 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the organic layer via LC-MS and TLC (Hexane:EtOAc 8:2). Validation Metric: The reaction is only deemed successful—and ready for bulk quenching—when the Extracted Ion Chromatogram (EIC) demonstrates >95% conversion to the benzylated product mass[M+H]+, and the TLC shows the complete disappearance of the baseline THPM spot. This prevents the carryover of unreacted THPM, which would poison the downstream palladium-catalyzed cross-coupling steps.

Conclusion

The integration of the tetrahydro-2H-pyran-2-ylmethanol moiety into an oxopyridine scaffold represents a masterclass in structure-based drug design. By selectively targeting the Factor XIa amplification loop, these derivatives offer a paradigm shift in cardiovascular pharmacology: potent antithrombotic efficacy without the historic, inherent penalty of severe bleeding. As these compounds progress through clinical pipelines, the meticulous execution of their synthetic and validation protocols will remain paramount.

References

  • WO2017005725A1 - Substituted oxopyridine derivatives - Google Patents.
  • WO 2017/005725 A1 - Googleapis.com.
  • WO2017005725A1 - Substituted oxopyridine derivatives (Mechanism of Action) - Google Patents.
  • WO2020127504A1 - Substituted oxopyridine derivatives - Google Patents.

Sources

Exploratory

2-Substituted 3-Aminopyridines: Strategic Design, Synthesis, and Application in Modern Medicinal Chemistry

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing heterocycles that perfectly balance physicochemical properties with target-binding affinity. Among the most privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing heterocycles that perfectly balance physicochemical properties with target-binding affinity. Among the most privileged scaffolds in our arsenal is the 2-substituted 3-aminopyridine motif. This whitepaper provides an in-depth technical analysis of the pharmacophore rationale, synthetic methodologies, and biological applications of these critical drug design intermediates.

Pharmacophore Rationale: The Causality of the 2-Substitution

The 3-aminopyridine core is a foundational building block for agrochemicals, pharmaceuticals, and luminescent materials[1]. In medicinal chemistry, particularly in the design of kinase inhibitors and apoptotic agents, the precise positioning of substituents is paramount.

The causality behind selecting a 2-substituted 3-aminopyridine lies in its dual electronic and steric properties:

  • Hinge-Binding Dynamics: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the 3-amino group serves as a hydrogen-bond donor. This complementary donor-acceptor pair is ideal for anchoring the molecule to the peptide backbone of a kinase hinge region.

  • Steric Conformation Locking: A substituent at the 2-position (e.g., chloro, fluoro, phenyl, or cyano) restricts the free rotation of the adjacent 3-amino group. This steric hindrance forces the amine into a rigid, bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Electronic Tuning: The inductive and resonance effects of the 2-substituent modulate the

    
     of the pyridine nitrogen, optimizing the molecule's basicity for membrane permeability and target engagement.
    

G A 2-Substituted 3-Aminopyridine Core B 3-Amino Group (H-Bond Donor) A->B C Pyridine Nitrogen (H-Bond Acceptor) A->C D 2-Position Substituent (Steric Lock) A->D E Kinase Hinge Region Backbone Binding B->E Donates H C->E Accepts H D->B Conformation Lock

Logical framework of 2-substituted 3-aminopyridine binding in kinase hinge regions.

Synthetic Strategies: Overcoming Reactivity Bottlenecks

The synthesis of highly functionalized pyridines often relies on pyridine N-oxides, which are highly reactive toward both electrophilic and nucleophilic reagents[1]. However, for late-stage functionalization, two primary strategies dominate the field:

Strategy A: C-H Fluorination and Nucleophilic Aromatic Substitution ( )

Traditional


 requires highly electron-deficient rings. However, recent methodologies utilize 

to achieve site-selective C-H fluorination of 3-substituted pyridines, exclusively yielding 2-fluoro-3-substituted pyridines[2]. The Causality: Fluorine's extreme electronegativity strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic. Because the rate-determining step in

is the formation of the Meisenheimer complex (not the leaving group departure), the 2-fluoro intermediate reacts exponentially faster than its chloro-analog. This allows for rapid, mild diversification with various nucleophiles (amines, alkoxides) without degrading sensitive functional groups[2].
Strategy B: Transition-Metal Catalyzed Cross-Coupling

For C-C bond formation, Suzuki-Miyaura cross-coupling of 2-chloro-3-aminopyridine is the standard. The Causality: A free 3-amino group can coordinate with the palladium catalyst, leading to catalyst poisoning or competitive Buchwald-Hartwig amination. To circumvent this, an in situ imine protection strategy is employed[3]. Reacting the primary amine with benzaldehyde temporarily masks the nitrogen's nucleophilicity and coordinating ability, ensuring the cross-coupling proceeds flawlessly[3].

G Step1 2-Chloro-3-aminopyridine Step2 Imine Protection (Benzaldehyde, in situ) Step1->Step2 Prevents catalyst poisoning Step3 Suzuki Cross-Coupling (Phenylboronic Acid, Pd) Step2->Step3 C-C Bond Formation Step4 Acid Hydrolysis (Deprotection) Step3->Step4 Cleaves imine Step5 2-Phenyl-3-aminopyridine (Target Intermediate) Step4->Step5 Yields pure amine

Self-validating synthetic workflow for 2-phenyl-3-aminopyridine via imine protection.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following is a self-validating, step-by-step methodology for the one-pot synthesis of 2-phenyl-3-aminopyridine[3].

Objective: Synthesize 2-phenyl-3-aminopyridine from 2-chloro-3-aminopyridine via in situ protection.

  • Imine Formation (Protection):

    • Action: Dissolve 2-chloro-3-aminopyridine (1.0 eq) and benzaldehyde (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat to reflux.

    • Validation Check: Monitor water evolution via a Dean-Stark trap. The absolute cessation of water collection confirms quantitative imine formation.

  • Suzuki Cross-Coupling:

    • Action: Cool the vessel slightly. Add phenylboronic acid (1.2 eq),

      
       (0.05 eq), and aqueous 
      
      
      
      (2.0 eq). Heat to 90°C under an inert
      
      
      atmosphere.
    • Validation Check: LC-MS analysis of an aliquot must show the complete disappearance of the protected starting material mass and the appearance of the cross-coupled imine mass.

  • Acidic Hydrolysis (Deprotection):

    • Action: Cool the mixture to room temperature. Add 2M HCl and stir vigorously for 2 hours.

    • Validation Check: The acidic conditions hydrolyze the imine. The target primary amine will partition into the aqueous layer as a hydrochloride salt, while benzaldehyde and non-polar impurities remain in the organic layer. Phase separation guarantees intermediate purity.

  • Isolation:

    • Action: Separate the aqueous layer, basify with NaOH to pH 10, and extract with dichloromethane. Dry over

      
      , filter, and concentrate to yield the pure product.
      

Quantitative Reactivity Profiling

The choice of the starting intermediate drastically alters the synthetic trajectory. The table below summarizes the quantitative reactivity profiles of common 2-substituted 3-aminopyridine precursors based on empirical field data.

SubstrateReaction TypeElectrophilicity / ReactivityPrimary Application
2-Fluoro-3-aminopyridine

Very High : Driven by extreme electronegativity of F.Rapid diversification with amines/alkoxides in late-stage functionalization[2].
2-Chloro-3-aminopyridine Cross-CouplingModerate : Requires Pd/ligand catalysis.Arylation to form 2-aryl-3-aminopyridines via Suzuki/Stille couplings[3].
Pyridine N-oxide Electrophilic / NucleophilicHigh : Activated ring system.Upstream precursor for synthesizing novel 2-substituted pyridines[1].

Biological Applications & Case Studies

The 2-substituted 3-aminopyridine architecture is not just a synthetic curiosity; it is a proven pharmacophore in oncology and targeted therapies.

  • Apoptosis Induction in Breast Cancer: Recent drug development efforts have synthesized new 3-cyano-2-substituted pyridines bearing various pharmacophores. These compounds were evaluated for in vitro anti-cancer activities. Notably, specific benzohydrazide derivatives induced profound growth inhibition and apoptosis in human breast cancer cell lines (MCF-7) with

    
     values as low as 2 μM, while demonstrating lower cytotoxicity on normal breast epithelial cells[4].
    
  • Ribonucleotide Reductase Inhibition: Derivatives such as triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) have been developed as potent ribonucleotide reductase inhibitors. These 2-substituted intermediates exhibit broad-spectrum antiproliferative activity against multiple cancer cell lines, validating the scaffold's utility in disrupting critical cellular machinery[4].

References

1.[1] Liu, C., et al. "Synthesis of 2-substituted pyridines from pyridine N-oxides." ResearchGate / Arkivoc. Available at: 2.[4] "New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells." NIH. Available at: 3.[2] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Available at: 4.[3] "An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine (III)." ResearchGate. Available at:

Sources

Foundational

Synthesis and Mechanistic Evaluation of 2-((Tetrahydro-2H-pyran-2-yl)methoxy)pyridine: A CAS 100-72-1 Derivative

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the need to synthesize sterically hindered, metabolically stable ether linkage...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need to synthesize sterically hindered, metabolically stable ether linkages in drug discovery. The synthesis of 2-alkoxypyridines using CAS 100-72-1 (Tetrahydropyran-2-methanol)[1] is a prime example of this requirement. The resulting derivative, 2-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine, incorporates a tetrahydropyran (THP) ring that can modulate lipophilicity, improve aqueous solubility, and act as a bioisostere for cycloalkanes in lead optimization.

This whitepaper deconstructs the causal logic, mechanistic pathways, and self-validating experimental protocols required to synthesize this specific CAS 100-72-1 derivative with high regioselectivity and yield.

Mechanistic Pathways: The Causality of C-O Bond Formation

The synthesis of 2-alkoxypyridines fundamentally requires the formation of an aryl C-O bond. Depending on the starting materials and the required reaction conditions, two primary mechanistic pathways dictate the success of this transformation.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The most robust and scalable method for synthesizing 2-alkoxypyridines is the SNAr reaction between an alkoxide derived from CAS 100-72-1 and a 2-halopyridine[2].

The Causality of Halogen Selection: A common pitfall in process chemistry is the assumption that the carbon-halogen bond strength dictates SNAr reactivity (where iodine would be the best leaving group). However, the rate-determining step in SNAr is the formation of the anionic Meisenheimer complex, not the cleavage of the C-X bond. Because fluorine is highly electronegative, it drastically lowers the energy of the transition state leading to the Meisenheimer complex. Therefore, 2-fluoropyridine is orders of magnitude more reactive than 2-chloropyridine or 2-bromopyridine in this context.

SNAr_Workflow A CAS 100-72-1 (Tetrahydropyran-2-methanol) B NaH (Base) Deprotonation A->B Step 1 C Hard Alkoxide Nucleophile B->C H2 gas evolution E Meisenheimer Complex (Transition State) C->E Attack at C2 D 2-Fluoropyridine (Electrophile) D->E SNAr Activation F 2-((Tetrahydro-2H-pyran-2-yl)methoxy)pyridine (Target Product) E->F F- elimination

Figure 1: Mechanistic workflow of the SNAr reaction between CAS 100-72-1 and 2-fluoropyridine.

Pathway B: The Mitsunobu Reaction and HSAB Theory

An alternative approach utilizes 2-pyridone and CAS 100-72-1 under Mitsunobu conditions (PPh3, DIAD). 2-Pyridone is an ambident nucleophile capable of both N-alkylation and O-alkylation[3].

The Causality of Regioselectivity: According to Hard-Soft Acid-Base (HSAB) theory, the intermediate alkoxyphosphonium ion generated in the Mitsunobu reaction acts as a "hard" electrophile[4]. Consequently, it preferentially reacts with the "hard" oxygen atom of the 2-pyridone rather than the "soft" nitrogen atom, favoring O-alkylation[4]. However, steric hindrance from the bulky tetrahydropyran ring can occasionally force the reaction toward N-alkylation, requiring careful optimization of the phosphine ligand and solvent to maintain regiocontrol[3].

Mitsunobu_Logic A 2-Pyridone (Ambident Nucleophile) C Alkoxyphosphonium Ion (Hard Electrophile) A->C HSAB Theory B CAS 100-72-1 + PPh3 + DIAD B->C Activation D O-Alkylation (Major) Hard-Hard Interaction C->D Favored E N-Alkylation (Minor) Soft-Hard Interaction C->E Disfavored due to sterics

Figure 2: HSAB theory governing O- vs N-alkylation selectivity in the Mitsunobu reaction.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the quantitative performance metrics of the available synthetic methodologies.

Synthetic MethodReagents / CatalystPrimary SolventRegioselectivity (O:N)ScalabilityTypical Yield
SNAr (Fluorine) 2-Fluoropyridine, NaHDMF or THF>99:1 (Exclusive O)Excellent85 - 92%
SNAr (Chlorine) 2-Chloropyridine, KOtBuDMSO>99:1 (Exclusive O)Good60 - 75%
Mitsunobu 2-Pyridone, PPh3, DIADTHF~80:20 (Mixed)Poor (Atom economy)50 - 65%
Buchwald-Hartwig 2-Bromopyridine, Pd(OAc)2Toluene>99:1 (Exclusive O)Moderate70 - 80%

Note: For the synthesis of 2-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine, the SNAr method utilizing 2-fluoropyridine is the undisputed optimal route due to its high yield, absolute regioselectivity, and operational simplicity[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific in-process physical and analytical milestones, the chemist can confirm the success of each mechanistic step before proceeding.

Protocol A: SNAr Synthesis (Recommended for Scale-Up)

Objective: Synthesize 2-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine via SNAr.

Materials:

  • CAS 100-72-1 (Tetrahydropyran-2-methanol): 1.0 equivalent (11.6 g, 100 mmol)

  • 2-Fluoropyridine: 1.1 equivalents (10.7 g, 110 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 equivalents (4.8 g, 120 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 100 mL

Step-by-Step Methodology:

  • Alkoxide Generation: Charge an oven-dried, argon-purged 500 mL round-bottom flask with NaH (4.8 g) and anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Dissolve CAS 100-72-1 (11.6 g) in anhydrous DMF (25 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Self-Validation Check 1 (Physical): Observe steady hydrogen gas (H2) evolution. The cessation of bubbling (typically after 45-60 minutes at room temperature) confirms complete deprotonation and formation of the hard alkoxide nucleophile.

  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 2-fluoropyridine (10.7 g) dissolved in DMF (25 mL) dropwise.

  • Reaction Propagation: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation Check 2 (Analytical): Pull a 50 µL aliquot, quench with water, and extract into EtOAc. Analyze via LC-MS. The reaction is complete when the 2-fluoropyridine peak (m/z 98 [M+H]+) disappears and the target product peak emerges at m/z 194 [M+H]+ (Exact Mass: 193.11).

  • Quench and Workup: Cool the mixture to room temperature. Slowly quench the excess NaH by adding saturated aqueous NH4Cl (50 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-alkoxypyridine.

Protocol B: Mitsunobu O-Alkylation (Alternative Route)

Objective: Synthesize the target molecule utilizing 2-pyridone, demonstrating HSAB-driven O-alkylation[4].

Materials:

  • CAS 100-72-1: 1.0 equivalent (1.16 g, 10 mmol)

  • 2-Pyridone: 1.0 equivalent (0.95 g, 10 mmol)

  • Triphenylphosphine (PPh3): 1.2 equivalents (3.15 g, 12 mmol)

  • Diisopropyl azodicarboxylate (DIAD): 1.2 equivalents (2.43 g, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • Reagent Solubilization: In a 100 mL flask under argon, dissolve CAS 100-72-1, 2-pyridone, and PPh3 in anhydrous THF (30 mL). Cool to 0 °C.

  • Activation: Add DIAD dropwise over 15 minutes.

    • Self-Validation Check 1 (Physical): A distinct color change (typically pale yellow to deep yellow/orange) indicates the formation of the betaine intermediate and subsequent alkoxyphosphonium ion.

  • Propagation: Stir the reaction at room temperature for 12 hours.

    • Self-Validation Check 2 (Analytical): Analyze via TLC (Eluent: 1:1 Hexanes/EtOAc). The O-alkylated product (target) will have a significantly higher Rf (~0.6) compared to the highly polar N-alkylated byproduct (Rf ~0.2).

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via column chromatography to separate the O-alkylated product from the N-alkylated byproduct and triphenylphosphine oxide (TPPO).

References

  • Comins, D. L., & Jianhua, G. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters. Retrieved March 5, 2026, from[Link]

  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks (HSAB Theory and Mitsunobu Regioselectivity). Retrieved March 5, 2026, from[Link]

  • Falcone, et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters - ACS Publications. Retrieved March 5, 2026, from[Link]

Sources

Protocols & Analytical Methods

Method

Mitsunobu coupling of 2-hydroxypyridin-3-amine and tetrahydropyran-2-methanol

This application note details the protocol for the chemoselective Mitsunobu coupling of 2-hydroxypyridin-3-amine (nucleophile) and tetrahydropyran-2-methanol (electrophile). This guide is structured to address the specif...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for the chemoselective Mitsunobu coupling of 2-hydroxypyridin-3-amine (nucleophile) and tetrahydropyran-2-methanol (electrophile).

This guide is structured to address the specific challenges of this reaction: chemoselectivity (amine vs. hydroxyl/amide) and regioselectivity (O-alkylation vs. N-alkylation).

Part 1: Strategic Analysis & Mechanistic Insight

The Nucleophile: Ambident & Bifunctional

The substrate 2-hydroxypyridin-3-amine presents two distinct challenges that must be managed to ensure high yield and purity:

  • Tautomerism (O- vs. N-Alkylation): In solution, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. While thermodynamic alkylation (e.g., using alkyl halides and base) often favors N-alkylation (forming the pyridone), Mitsunobu conditions typically favor O-alkylation (forming the 2-alkoxypyridine ether). This is driven by the "hard" nature of the oxyphosphonium intermediate and the specific orbital overlap requirements of the SN2 transition state.

    • Target Outcome: 2-((tetrahydropyran-2-yl)methoxy)pyridin-3-amine.

  • Chemoselectivity (OH vs. NH₂): The molecule contains a primary amine at the C3 position.

    • The Risk: Primary amines can react with azo-dicarboxylates (DEAD/DIAD) to form hydrazine byproducts or compete as nucleophiles for the activated alcohol.

    • The Solution: The reaction relies on pKa differentiation . The pKa of the 2-hydroxypyridine moiety is approximately 11.0–11.6 , making it sufficiently acidic to be deprotonated by the Mitsunobu betaine intermediate. The primary amine (pKa ~30 for deprotonation) remains neutral and is generally less nucleophilic toward the oxyphosphonium species than the deprotonated pyridinate anion.

    • Expert Note: While the reaction can proceed without protection, installing a protecting group (e.g., Boc ) on the amine is the "Gold Standard" approach to eliminate side reactions and simplify purification. This protocol addresses the unprotected route but notes the protection strategy.

The Electrophile: Tetrahydropyran-2-methanol
  • Structure: A primary alcohol attached to a tetrahydropyran (THP) ring.

  • Stereochemistry: The reaction occurs at the exocyclic methylene group (–CH₂OH). Since this carbon is not a stereocenter, the configuration of the chiral center at C2 of the THP ring is retained .

  • Sterics: The position is relatively unhindered, facilitating a smooth SN2 displacement.

Part 2: Experimental Protocol

Reagent Selection Table
ComponentReagentRoleRationale
Nucleophile 2-Hydroxypyridin-3-amineSubstrateLimiting reagent (1.0 equiv).
Electrophile Tetrahydropyran-2-methanolAlcoholSlight excess (1.2–1.5 equiv) to drive conversion.
Phosphine Triphenylphosphine (PPh₃)ActivatorStandard.[1][2] Use PS-PPh₃ (Polymer-Supported) for easier workup if available.
Azo Reagent DIAD (Diisopropyl azodicarboxylate)OxidantPreferred over DEAD due to higher stability and safer handling profile.
Solvent THF (Anhydrous)MediumExcellent solubility for reagents; promotes O-alkylation.
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 110 mg of nucleophile) Conditions: Inert atmosphere (N₂ or Ar), Anhydrous.

Step 1: Preparation (0 min)
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of nitrogen.

  • Add 2-hydroxypyridin-3-amine (110 mg, 1.0 mmol) and Triphenylphosphine (393 mg, 1.5 mmol).

  • Add Tetrahydropyran-2-methanol (195 mg, 1.5 mmol).

  • Dissolve the mixture in anhydrous THF (5.0 mL). Note: If solubility is poor, add a minimal amount of dry DMF, but pure THF is preferred for selectivity.

Step 2: Activation & Coupling (0–30 min)
  • Cool the reaction mixture to 0 °C using an ice bath. Critical: Low temperature prevents the azo reagent from reacting with the free amine.

  • Add DIAD (303 mg/0.29 mL, 1.5 mmol) dropwise over 10–15 minutes.

    • Observation: The solution will likely turn yellow/orange. Ensure the color dissipates or stabilizes before the next drop.

  • Allow the reaction to stir at 0 °C for 30 minutes.

Step 3: Reaction Progression (30 min – 12 h)
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 6–12 hours.

  • Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target Mass: [M+H]⁺ ≈ 223.1.

    • Look for: Disappearance of the polar 2-hydroxypyridine spot.

Step 4: Workup & Purification
  • Quench: Add 0.5 mL of water or saturated NH₄Cl solution.

  • Concentration: Remove THF under reduced pressure (Rotavap).

  • Extraction: Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification (Critical): The major contaminant is Triphenylphosphine oxide (Ph₃PO).

    • Method A (Column): Flash chromatography on silica gel. Gradient: 0% → 10% MeOH in DCM. Ph₃PO typically elutes later than the ether product.

    • Method B (Precipitation): Triturate the crude residue with cold diethyl ether/hexanes (1:1). Ph₃PO often precipitates; filter it off and concentrate the filtrate.

Part 3: Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the specific pathway favoring O-alkylation and the critical role of pKa.

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation ActivatedAlc Oxyphosphonium Ion (Activated Alcohol) Betaine->ActivatedAlc Activates Alcohol Deprotonated Pyridinate Anion (Nucleophile) Betaine->Deprotonated Deprotonates Pyridone (Fast) Alcohol Tetrahydropyran-2-methanol (Alcohol) Alcohol->ActivatedAlc Product O-Alkylated Product (Ether Linkage) ActivatedAlc->Product Nucleophile 2-Hydroxypyridin-3-amine (pKa ~11) Nucleophile->Deprotonated H+ Transfer Deprotonated->Product SN2 Attack (O-site) Favored (Hard/Hard) SideProduct N-Alkylated Product (Minor) Deprotonated->SideProduct N-site Attack (Less Favored)

Figure 1: Mechanistic pathway highlighting the activation of the alcohol and the preferential O-alkylation by the pyridinate anion.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product? CheckTLC Is Starting Material Consumed? Start->CheckTLC CheckSpot Is Product Spot Visible? CheckTLC->CheckSpot Yes Action1 Increase Temp to 40°C or use Toluene CheckTLC->Action1 No (SM remains) CheckSide Is there a Polar Side Product? CheckSpot->CheckSide Yes (Low Yield) Action3 Amine Interference. Protect Amine with Boc before coupling. CheckSpot->Action3 No (Complex Mix) Action2 N-Alkylation Occurred. Switch Solvent to Toluene or Ether CheckSide->Action2 Yes (N-alkyl) Action4 Purification Issue. Use PS-PPh3 or Saponify DIAD byproducts. CheckSide->Action4 No (Ph3PO issue)

Figure 2: Diagnostic workflow for optimizing reaction yield and selectivity.

Part 4: Critical Analysis & Validation

Chemoselectivity Validation

The primary concern is the free amine (-NH₂).

  • Observation: If you observe a mass of [M+Product+DIAD], the amine has reacted with the azo reagent.

  • Mitigation: If this occurs, pre-mix the PPh₃ and DIAD at 0 °C to form the betaine before adding the nucleophile/alcohol mixture. This consumes the electrophilic DIAD before the amine can attack it.

  • Best Practice: If yields remain <50%, convert the starting material to N-Boc-2-hydroxypyridin-3-amine using Boc₂O/NaHCO₃. The carbamate proton (pKa ~18) is less acidic than the pyridone OH, and the steric bulk prevents N-alkylation, ensuring exclusive O-alkylation.

Regioselectivity (O vs N)
  • Diagnostic NMR:

    • O-Alkylation (Desired): The ether protons (–OCH₂–) typically appear at 4.0–4.5 ppm . The pyridyl ring carbons show distinct shifts compared to the N-alkylated isomer.

    • N-Alkylation (Undesired): The N–CH₂ protons often appear slightly upfield or have different splitting patterns due to ring current effects.

  • Solvent Effect: Non-polar solvents like Toluene or Ether generally enhance O-alkylation selectivity over THF or DMF in pyridone systems.

Part 5: References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2] Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][3][4][5][6] Chemical Reviews, 109(6), 2551–2651. Link

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013).[7] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(30), 3926–3928. Link

  • Fletcher, S. (2015). The Mitsunobu Reaction in the 21st Century. Organic Chemistry Frontiers, 2, 739-752. Link

Sources

Application

Application Note: Highly Selective Reductive Amination of 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of N-alkylated aminopyridine building blocks for kinase inhibitors and GPCR modulators. Introduction & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of N-alkylated aminopyridine building blocks for kinase inhibitors and GPCR modulators.

Introduction & Mechanistic Insights

Reductive amination is a cornerstone transformation in medicinal chemistry for the construction of C–N bonds. However, the functionalization of moderately electron-deficient and sterically hindered anilines, such as 3-aminopyridines, presents unique kinetic and thermodynamic challenges 1.

When utilizing 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine , scientists must navigate three specific structural nuances:

  • Steric Hindrance at the Ortho Position: The bulky (tetrahydro-2H-pyran-2-yl)methoxy group at the C2 position creates significant steric shielding around the C3 primary amine. While this alkoxy group provides a beneficial electron-donating resonance (+M) effect that enhances the nucleophilicity of the amine relative to an unsubstituted 3-aminopyridine, the steric bulk severely retards the initial nucleophilic attack on the carbonyl carbon.

  • Competitive Protonation: The pyridine nitrogen (pKa ~5.2) can competitively bind to Brønsted or Lewis acid catalysts. This buffering effect decelerates imine formation and limits the availability of protons required to activate the carbonyl species 2.

  • Chemoselectivity & Ether Stability: The substrate features a pendant primary ether linkage to a tetrahydropyran (THP) ring. While more stable than a standard THP-acetal, aggressive Lewis acids (e.g., TMSOTf) or strong aqueous acids can promote ether cleavage or ring-opening side reactions.

To overcome these challenges, a highly selective, mild hydride transfer protocol utilizing Sodium Triacetoxyborohydride [NaBH(OAc)3] is required 3.

Experimental Design & Causality

A successful protocol must decouple imine formation from reduction to prevent the premature reduction of the carbonyl substrate to an alcohol.

  • Solvent Selection (DCE vs. DCM): 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM). The higher boiling point of DCE (83 °C) allows for gentle heating (40–50 °C) during the critical imine pre-formation step, which is often necessary for sterically encumbered ketones.

  • Acid Catalysis (AcOH): Acetic acid (1.0–2.0 equivalents) is the optimal Brønsted acid. It is acidic enough to activate the carbonyl and facilitate dehydration, but mild enough to prevent the cleavage of the C2-THP-methoxy ether.

  • Reducing Agent [NaBH(OAc)3]: The steric bulk of the three acetoxy groups makes NaBH(OAc)3 a mild hydride donor that selectively reduces protonated iminium ions over neutral ketones/aldehydes.

Reaction Workflow

ReductiveAmination cluster_0 Phase 1: Condensation & Activation cluster_1 Phase 2: Hydride Transfer Amine 2-(THP-methoxy) pyridin-3-amine Imine Iminium Intermediate (Transient) Amine->Imine AcOH (1.5 eq) DCE, 25-40°C Carbonyl Aldehyde / Ketone Carbonyl->Imine Product N-Alkylated Secondary Amine Imine->Product ReducingAgent NaBH(OAc)3 (2.0 eq) ReducingAgent->Product Selective Reduction

Caption: Two-phase reductive amination workflow highlighting the critical imine pre-formation step.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the empirical data driving the selection of the optimal reagent system. The data highlights the delicate balance required between reaction rate and functional group tolerance.

Reagent SystemSolvent / AdditiveImine Formation RateReduction EfficiencyTHP-Methoxy StabilityOverall Yield
NaBH(OAc)3 DCE / AcOH (1.5 eq) Moderate (Requires Pre-stir) High Excellent >85%
NaBH3CNMeOH / pH 5 bufferSlowModerateGood50–60%
BH3·THFDMF / TMSCl (2.5 eq)FastHighPoor (Ether cleavage)<40%
NaBH4EtOH / NoneVery SlowLow (Carbonyl reduction)Excellent<15%

Step-by-Step Protocol

This protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure high fidelity and reproducibility.

Materials Required
  • 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (1.0 equiv, 1.0 mmol)

  • Target Aldehyde or Ketone (1.2 equiv for aldehydes; up to 2.0 equiv for ketones)

  • Glacial Acetic Acid (1.5 equiv)

  • Sodium Triacetoxyborohydride (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Procedure

Step 1: Imine Pre-formation (Crucial Checkpoint)

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine (1.0 mmol) and anhydrous DCE (5.0 mL).

  • Add the carbonyl compound (1.2 mmol) followed by glacial acetic acid (1.5 mmol, ~86 µL).

  • Stir the reaction mixture at room temperature (or 40 °C for sterically hindered ketones) for 1 to 3 hours.

  • Self-Validation Check (TLC): The starting 3-aminopyridine exhibits a distinct bright blue fluorescence under 365 nm UV light. Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). The complete consumption of this fluorescent spot and the appearance of a new, often yellow-tinted UV-active spot (254 nm) validates the formation of the imine intermediate. Do not proceed to Step 2 until this conversion is visually confirmed.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)3 (2.0 mmol, ~424 mg) portion-wise over 10 minutes to manage any mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 to 12 hours. 8. Causality Note: The delayed addition of the hydride source prevents the competitive direct reduction of the unreacted carbonyl compound, which is the primary cause of low yields in one-pot setups.

Step 3: Quench and Workup 9. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO3 (5.0 mL) at 0 °C. 10. Self-Validation Check (Gas Evolution): Vigorous bubbling (CO2 evolution) will occur as the excess acetic acid and unreacted borohydride are neutralized. The cessation of bubbling serves as a visual validation that the quench is complete and the system is safe for extraction. 11. Transfer the mixture to a separatory funnel, add additional DCE or DCM (10 mL), and separate the layers. 12. Extract the aqueous layer with DCM (2 x 10 mL). 13. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 4: Purification 14. Purify the crude oil via flash column chromatography (typically utilizing a gradient of 10% to 60% Ethyl Acetate in Hexanes). The secondary amine product generally elutes cleanly, free of the des-THP byproducts when the protocol is strictly followed.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination Source: Harvard University, Department of Chemistry and Chemical Biology URL:[Link]

Sources

Method

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 3-Aminopyridine Derivatives

Executive Summary 3-Aminopyridine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands. However, their dual-nucleophilic nature (pyridine nitrogen and aniline-like nitrogen) presents a severe challenge for Pall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopyridine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands. However, their dual-nucleophilic nature (pyridine


 nitrogen and aniline-like 

nitrogen) presents a severe challenge for Palladium (Pd) catalysis. The pyridine nitrogen acts as a potent catalyst poison, displacing labile ligands and arresting the catalytic cycle, while the free amine can induce catalyst decomposition or participate in competitive binding.

This guide details field-proven protocols to overcome these electronic and steric barriers. We focus on Suzuki-Miyaura coupling (functionalizing the pyridine ring while tolerating the free amine) and Buchwald-Hartwig amination (utilizing the 3-amino group as a nucleophile).

Technical Background: The "Dual-Poisoning" Mechanism

The primary failure mode in coupling 3-aminopyridines is not oxidative addition, but rather catalyst sequestration . Unlike 2-aminopyridines, which form stable 4-membered chelates, 3-aminopyridines deactivate Pd species via two distinct pathways:

  • 
    -Coordination:  The pyridine nitrogen binds tightly to electrophilic Pd(II) intermediates.
    
  • Bridging: The distal relationship between the amine and pyridine nitrogen facilitates the formation of insoluble Pd-oligomers.

To counteract this, we utilize Bulky, Electron-Rich Phosphines (Buchwald Ligands) or NHC ligands (PEPPSI) . These ligands create a steric wall that prevents the pyridine nitrogen from approaching the metal center while boosting the electron density on Pd to facilitate oxidative addition.

Visualization: Catalyst Deactivation vs. Productive Cycle

Pd_Cycle_vs_Poison PreCat Pd Precatalyst (e.g., XPhos Pd G4) ActivePd Active L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd Ar-X Poison DEAD END: Pyridine-Coordinated Pd-Complex OxAdd->Poison Pyridine N-Binding (No Steric Bulk) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Steric Ligand Protects Pd RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Regeneration Product Functionalized 3-Aminopyridine RedElim->Product

Figure 1: The bifurcation between productive catalysis (blue path) and pyridine poisoning (red path). Bulky ligands are required to block the red path.

Critical Parameters & Reagent Selection

Ligand Selection Strategy
Ligand ClassSpecific LigandApplication ContextMechanism of Action
Dialkylbiaryl Phosphines XPhos Suzuki Coupling (Ring functionalization)High steric bulk prevents N-coordination; promotes transmetallation.
Dialkylbiaryl Phosphines BrettPhos Buchwald-Hartwig (Primary Amines)Specific geometry prevents

-hydride elimination; tolerates heterocycles.
NHC Complexes Pd-PEPPSI-IPent Difficult/Sterically hindered substratesExtremely strong

-donation; "throw-away" pyridine ligand ensures rapid initiation.
Base Selection
  • Weak Bases (

    
    , 
    
    
    
    ):
    Mandatory for Suzuki coupling to prevent deprotonation of the free amine (pKa ~25), which would shut down the reaction or lead to side reactions.
  • Strong Bases (

    
    , 
    
    
    
    ):
    Required for Buchwald-Hartwig to deprotonate the aniline N-H for Pd-amido formation.
    
    
    is preferred for 3-aminopyridines to minimize nucleophilic attack on the pyridine ring itself.

Protocol A: Suzuki-Miyaura Coupling of 3-Amino-Chloropyridines

Objective: Coupling an arylboronic acid to a 3-amino-2-chloropyridine or 3-amino-4-chloropyridine scaffold without protecting the amine.

Materials
  • Substrate: 3-Amino-2-chloropyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why Water? Essential for solubilizing the inorganic base and activating the boronic acid (forming the boronate species).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with the chloropyridine, boronic acid,

    
    , and XPhos Pd G4 catalyst.
    
    • Critical: Do not mix the catalyst with the base for prolonged periods before solvent addition.

  • Degassing: Cap the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check TLC.[1][2][3] The free amine usually makes the starting material polar; the product may be less polar if a non-polar aryl group is added.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .[1]
  • Purification: Flash chromatography. Note: Aminopyridines streak on silica. Add 1% Triethylamine to your eluent.

Protocol B: Buchwald-Hartwig Amination (3-Aminopyridine as Nucleophile)

Objective: N-Arylation of 3-aminopyridine with an aryl halide (Ar-Cl or Ar-Br).

Materials
  • Nucleophile: 3-Aminopyridine (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

    • Why LiHMDS? It is soluble and non-nucleophilic, preventing

      
       side reactions on electron-deficient aryl halides.
      
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: This reaction is sensitive to moisture due to the strong base.

  • Solids: Add Aryl Halide, 3-Aminopyridine, and BrettPhos Pd G4 to the vial.

  • Solvent: Add anhydrous Toluene.

  • Base Addition: Add LiHMDS solution dropwise at Room Temperature.

    • Observation: The solution often turns dark red/brown upon base addition (formation of active Pd species).

  • Heating: Heat to 65–80 °C .

    • Caution: Do not overheat. 3-aminopyridines can undergo bis-arylation at high temps.

  • Quench: Cool to RT. Quench with saturated

    
     solution.[2]
    
  • Extraction: Extract with EtOAc or DCM.

  • Purification: Column chromatography (DCM/MeOH gradients with

    
     additive).
    
Workflow Visualization

Buchwald_Workflow Start Reagent Prep (Inert Atm) Mix Mix Solids: Ar-X + 3-AP + Cat Start->Mix Base Add Base: LiHMDS (Dropwise) Mix->Base Solubilize Heat Reaction: 65-80°C, 2-6h Base->Heat Activation Quench Quench: Sat. NH4Cl Heat->Quench Completion Isolate Isolation: Extraction & Column Quench->Isolate

Figure 2: Operational workflow for the N-arylation of 3-aminopyridines using LiHMDS and BrettPhos.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to Pd-PEPPSI-IPent or increase catalyst loading to 5 mol%. Ensure solvent is degassed thoroughly.[4]
Low Yield (Protodeboronation) Unstable Boronic AcidIn Suzuki: Switch to Boronic Ester (Pinacol) or reduce water content (use Dioxane:H2O 10:1).
Bis-Arylation (Buchwald) Over-reactionReduce temperature by 10°C. Use a slight excess of the amine (1.5 equiv) relative to the aryl halide.
Pd Black Formation Catalyst DecompositionLigand is not bulky enough. Ensure you are using G3/G4 precatalysts , not in-situ mixing of Pd(dba)2 + Ligand.

References

  • Mechanistic Studies on Catalyst Poisoning

    • Paul, F., et al. "Mechanism of the Oxidative Addition of Chloropyridines to Palladium(0)." Organometallics, 2016 .

  • Buchwald-Hartwig Amination of Pyridines

    • Maitre, S., et al. "Pd-Catalyzed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines."[5] Organic Letters, 2011 .[6]

  • Suzuki Coupling of Heterocycles

    • Billingsley, K., Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." J. Am. Chem. Soc., 2007 .

  • PEPPSI Catalyst Applications

    • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2009 .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 2-Hydroxypyridine Alkylation

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-2HP-001 Subject: Troubleshooting O- vs. N-Selectivity in Tautomeric Heterocycles The Core Problem: The Tautomeric Trap Welcome to the support...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-2HP-001 Subject: Troubleshooting O- vs. N-Selectivity in Tautomeric Heterocycles

The Core Problem: The Tautomeric Trap

Welcome to the support center. If you are here, you are likely observing the N-alkylated product (2-pyridone derivative) when you intended to synthesize the O-alkylated product (2-alkoxypyridine).

The Root Cause: 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones.[1] In solution, the 2-pyridone (lactam) form is generally the dominant species due to the strength of the C=O bond and dimerization potential.

  • Thermodynamic Control: Favors N-alkylation (formation of the stable amide-like carbonyl).

  • Kinetic Control: Required for O-alkylation (trapping the imidate form).

To achieve O-alkylation, you must disrupt the thermodynamic preference using Hard-Soft Acid-Base (HSAB) principles, Counter-ion Control , or Solvent Manipulation .

Experimental Workflows (The Solutions)

We have categorized the solutions into three "Modules" based on your available reagents and constraints.

Module A: The "Silver Standard" (Highest O-Selectivity)

Use this when cost is not a primary constraint and maximum O-selectivity is required.

The Science: Silver (Ag⁺) is a soft Lewis acid . The pyridine nitrogen is a soft base , while the oxygen is a hard base . Ag⁺ coordinates strongly to the nitrogen lone pair. This coordination serves two functions:

  • It blocks the nitrogen nucleophilic site.

  • It creates a "heterogeneous" reaction surface (often Ag₂CO₃) where the oxygen is exposed for attack.

Protocol:

  • Reagents: 2-Hydroxypyridine (1.0 eq), Alkyl Halide (1.1–1.5 eq), Ag₂CO₃ (0.6–1.0 eq).

  • Solvent: Non-polar, non-coordinating solvent is critical. Use Benzene , Toluene , or DCM . Avoid DMF/DMSO (they solvate the cation too well, breaking the tight ion pair).

  • Conditions: Stir at room temperature or mild reflux (40–60°C) in the dark (silver salts are photosensitive).

  • Workup: Filter through a Celite pad to remove silver salts.

Module B: The "Cesium Switch" (Modern Alternative)

Use this for scale-up where Silver is too expensive.

The Science: Cesium (Cs⁺) is a large, diffuse cation ("soft" alkali metal). Unlike Na⁺ or K⁺, which form tight ion pairs with the hard Oxygen (shielding it), Cs⁺ forms a loose "solvent-separated" ion pair. This leaves the Oxygen "naked" and more nucleophilic.

  • Note: While K₂CO₃ in DMF usually favors N-alkylation, Cs₂CO₃ has been shown to shift selectivity toward O-alkylation in specific pyrimidinone and pyridone systems.[2]

Protocol:

  • Reagents: Substrate (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (1.5 eq).

  • Solvent: DMF or NMP (Polar aprotic is required here to dissociate the Cesium).

  • Temperature: Room temperature to 60°C. High heat (>100°C) often reverts to thermodynamic control (N-alkylation).

Module C: The Mitsunobu Route (Metal-Free)

Use this if your alkylating agent is an Alcohol rather than a Halide.

The Science: The reaction activates the alcohol with Triphenylphosphine (PPh₃) and DIAD/DEAD.[3] The pyridone acts as the nucleophile.[2] Because the intermediate is a bulky oxy-phosphonium species, the sterics and the oxy-anion character of the pyridone often favor O-attack, although this is sensitive to the steric bulk of the alcohol.

Protocol:

  • Reagents: 2-Hydroxypyridine (1.0 eq), Alcohol (1.0 eq), PPh₃ (1.1 eq).

  • Solvent: THF or Toluene (Anhydrous).

  • Addition: Cool to 0°C. Add DIAD/DEAD (1.1 eq) dropwise.

  • Warning: Sterically hindered secondary alcohols may still result in N-alkylation or elimination.

Decision Logic & Mechanism

The following diagram illustrates the decision process and the mechanistic divergence between the Metal-Salt methods.

G Start Starting Material: 2-Hydroxypyridine ReagentCheck What is your Alkylating Agent? Start->ReagentCheck Alcohol Alcohol (R-OH) ReagentCheck->Alcohol Halide Alkyl Halide (R-X) ReagentCheck->Halide Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Alcohol->Mitsunobu BaseCheck Select Base/Solvent System Halide->BaseCheck ProductO Major Product: O-Alkyl (2-Alkoxypyridine) Mitsunobu->ProductO High Selectivity SilverRoute Route A: Ag2CO3 Solvent: Toluene/DCM BaseCheck->SilverRoute Max O-Selectivity CesiumRoute Route B: Cs2CO3 Solvent: DMF BaseCheck->CesiumRoute Good O-Selectivity SodiumRoute Route C: NaH / K2CO3 Solvent: DMF/THF BaseCheck->SodiumRoute Standard Base MechAg Mechanism: Ag+ coordinates N-lone pair (Blocks N-site) SilverRoute->MechAg MechCs Mechanism: 'Naked' Oxygen Anion (Loose Ion Pair) CesiumRoute->MechCs MechNa Mechanism: Tight Ion Pair / Thermo Control SodiumRoute->MechNa MechAg->ProductO MechCs->ProductO ProductN Major Product: N-Alkyl (2-Pyridone) MechNa->ProductN

Caption: Decision matrix for selecting reaction conditions based on alkylating agent and desired regioselectivity outcome.

Troubleshooting FAQ

Q1: I used Ag₂CO₃ but still got 30% N-alkylated product. Why?

  • Diagnosis: Solvent Polarity.[4][5]

  • Fix: Did you use DMF or Acetonitrile? These polar solvents can solvate the Silver ion, removing it from the nitrogen and allowing the thermodynamic (N-alkyl) pathway to compete. Switch to Toluene or Benzene. The reaction might be slower (heterogeneous), but the selectivity will improve.

Q2: Can I use Alkyl Tosylates/Mesylates instead of Halides?

  • Insight: Yes. Hard electrophiles (like tosylates) combined with the hard oxygen center should favor O-alkylation according to HSAB theory. However, without the Silver coordination effect, the N-alkylation often still dominates due to the stability of the resulting amide. Stick to Ag-salts + Alkyl Halides for reliability.

Q3: I am scaling up and cannot afford Silver Carbonate. What is my best bet?

  • Optimization: Use the Cesium Effect .[4] Switch to Cs₂CO₃ in DMF. If that fails, consider O-alkylation via the imidate ester method: React the 2-pyridone with POCl₃ to get 2-chloropyridine, then displace the chloride with your desired alkoxide (NaOR). This is a 2-step sequence but guarantees the "O-alkyl" structure (chemically, it's a substitution, not an alkylation).

Q4: How do I distinguish the N-isomer from the O-isomer in NMR?

  • Data Check:

    • ¹³C NMR: The Carbonyl carbon (C=O) in the N-alkyl product typically appears around 160–165 ppm . The C-O carbon in the O-alkyl product is often shifted upfield (lower ppm) or distinct due to aromaticity changes.

    • ¹H NMR: The protons on the alkyl group adjacent to the heteroatom often differ. N-CH₂ is typically 3.8–4.2 ppm , while O-CH₂ is often more deshielded at 4.3–4.6 ppm (depending on the R group).

    • Coupling: The coupling constants of the pyridine ring protons change because the O-alkylated form is a true aromatic pyridine, while the N-alkylated form is a cyclic amide (diene-like character).

Comparative Data Table

VariableCondition for O-Alkylation Condition for N-Alkylation
Metal Cation Ag⁺ (Silver), Cs⁺ (Cesium)Li⁺, Na⁺, K⁺
Solvent Non-polar (Toluene, Benzene, Hexane)Polar Aprotic (DMF, DMSO)
Leaving Group Iodide (Soft) / Tosylate (Hard)*Chloride / Bromide
Temperature Low / Room Temp (Kinetic Control)High / Reflux (Thermodynamic Control)
Substrate Alcohol (via Mitsunobu)Alkyl Halide (via NaH)

*Note: Leaving group effects are complex; Ag-assisted alkylation works best with Halides (precipitation of AgX drives reaction).

References

  • Hopkins, G. C., et al. "The Alkylation of 2-Hydroxypyridine and Derivatives."[6] Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.

    • Foundational text on the use of Silver salts for O-alkyl
  • Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, vol. 54, no. 29, 2013, pp. 3926-3928.

    • Detailed analysis of Mitsunobu selectivity.
  • Sato, K., et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." RSC Advances, 2023.

    • Modern application of Cesium Carbon
  • Ren, F., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[7] Organic Letters, vol. 17, no.[7] 14, 2015.

    • Provides the counter-example: conditions that force N-alkylation (micellar/w

Sources

Optimization

Solvent effects on nucleophilic substitution of chloropyridines

Topic: Solvent Effects on Nucleophilic Substitution ( ) of Chloropyridines Ticket ID: SNAR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction Welcome to the Process Chemistry Support H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Effects on Nucleophilic Substitution (


) of Chloropyridines
Ticket ID:  SNAR-PYR-001
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]
Introduction

Welcome to the Process Chemistry Support Hub. You are likely here because your chloropyridine substitution reaction is suffering from low conversion, poor regioselectivity, or difficult work-up.

In


 chemistry, the solvent is not merely a medium; it is a catalyst. For chloropyridines, the choice of solvent dictates the energy of the transition state (Meisenheimer complex) and the "nakedness" of your nucleophile. This guide synthesizes kinetic data with practical work-up strategies to optimize your workflow.
Module 1: Critical Mechanism & Solvent Physics

The Core Problem: Chloropyridines are deactivated compared to other heterocycles (like pyrimidines). The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[1]

Solvent Role:

  • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These are the gold standard. They possess high dielectric constants to stabilize the polar transition state but do not form hydrogen bonds with anionic nucleophiles. This leaves the nucleophile "naked" and highly reactive.

  • Protic Solvents (MeOH, EtOH, Water): These form hydrogen bonds with anionic nucleophiles (solvation shell), significantly lowering the ground state energy and increasing the activation energy barrier (

    
    ). Result: Slower reaction rates for anions.
    
  • Non-Polar Solvents (Toluene, DCM): Poor at stabilizing the charged intermediate.[1] often require Phase Transfer Catalysts (PTC) like 18-crown-6 or TBAB to function.[1]

Visualizing the Solvent Effect

The following diagram illustrates the stabilization pathways and potential failure points based on solvent choice.

SNAr_Mechanism Start Reagents: Chloropyridine + Nucleophile Solvent_Protic Protic Solvent (MeOH, H2O) Start->Solvent_Protic Dissolution Solvent_Aprotic Dipolar Aprotic (DMSO, DMF) Start->Solvent_Aprotic Dissolution TS_Destabilized Nucleophile Solvated (H-Bonding cage) Solvent_Protic->TS_Destabilized H-Bonding TS_Stabilized Nucleophile 'Naked' (High Reactivity) Solvent_Aprotic->TS_Stabilized No H-Bonding Intermediate Meisenheimer Complex (Stabilized by High Dielectric) TS_Destabilized->Intermediate Slow Rate (High Ea) TS_Stabilized->Intermediate Fast Rate (Low Ea) Product Substituted Pyridine Intermediate->Product Elimination of Cl-

Caption: Figure 1. Kinetic impact of solvent choice on nucleophile reactivity and transition state formation.

Module 2: Solvent Selection & Green Alternatives

Comparative Data for Process Optimization Use this table to balance reactivity against work-up difficulty.

SolventDielectric Constant (

)
Relative Rate (

)*
Work-up DifficultyGreen ScoreBest For
DMSO 46.71000High (High BP)LowUnreactive substrates (3-Cl), weak nucleophiles.[1]
DMF 36.7~850High (Hepatotoxic)Very LowGeneral screening; slightly easier to remove than DMSO.[1]
NMP 32.2~900High (Reprotoxic)Very LowHigh temp reactions (>120°C).[1]
Acetonitrile 37.5~150Low (Azeotropes)MediumReactive substrates (2-Cl, 4-Cl); easy isolation.[1]
Cyrene™ 32.0~700MediumHigh Sustainable replacement for NMP/DMF.[1] Caution: Unstable with strong bases.[1]
Water 80.1VariableLowHigh"On-water" reactions (hydrophobic effect) or with surfactants.[1]

*Relative rates are approximations based on anionic nucleophiles at 25°C, normalized to DMSO.

Module 3: Troubleshooting & FAQs
Q1: My reaction with 3-chloropyridine is stuck at <5% conversion in DMF. What is wrong?

Diagnosis: Electronic Mismatch. Explanation: This is the most common error in pyridine chemistry.

  • 2-Cl & 4-Cl Pyridines: The nitrogen atom can stabilize the negative charge in the intermediate via resonance (putting the electron pair on the electronegative Nitrogen).

  • 3-Cl Pyridine: The negative charge cannot be delocalized onto the nitrogen.[1] The ring is not sufficiently activated for standard

    
    .
    Solution: 
    
  • Switch Mechanism: You cannot use standard

    
    .[1] Switch to Buchwald-Hartwig Amination  (Pd-catalyzed).[1]
    
  • Extreme Conditions: If metal-free is required, use a stronger base (LiHMDS), higher temp (>150°C), and NMP, but expect tars.[1]

Q2: I see a new impurity (M+16) in my LCMS. What is it?

Diagnosis: Hydrolysis (Pyridine-OH).[1] Explanation: "Wet" dipolar aprotic solvents are notorious.[1] At high temperatures, trace water (


 equivalent) outcompetes your nucleophile because the solvent strips the cation from the hydroxide, making it hyper-nucleophilic.
Solution: 
  • Dry solvent over 3Å molecular sieves for 24h.[1]

  • Increase the equivalents of your intended nucleophile to statistically outcompete water.

Q3: How do I remove DMSO/DMF without roasting my product?

Diagnosis: High Boiling Point Work-up. Protocol (The "LiCl Wash"):

  • Dilute reaction mixture with Ethyl Acetate or MTBE (5x solvent volume).[1]

  • Wash organic layer 3 times with 5% Aqueous LiCl .[1][2]

    • Why? LiCl increases the ionic strength of the aqueous layer and disrupts the solvent-organic interaction, forcing ~95% of DMF/DMSO into the water layer.

  • Wash once with brine.[1][3]

  • Dry over

    
    .
    
Module 4: Standardized Screening Protocol

Objective: Rapidly identify the optimal solvent system for a new chloropyridine substrate.

Step-by-Step Methodology:

  • Preparation: Prepare 4 vials containing 1.0 eq of Chloropyridine and 1.2 eq of Nucleophile.

  • Solvent Addition (0.5 M concentration):

    • Vial A: DMSO (Benchmark)

    • Vial B: Acetonitrile (Ease of work-up)[1]

    • Vial C: Cyrene (Green alternative)[1][4]

    • Vial D: Toluene + 10% 18-Crown-6 (Phase Transfer)[1]

  • Base: Add 2.0 eq of

    
     (or 
    
    
    
    for higher solubility).
  • Incubation: Heat all vials to 80°C.

  • Monitoring: Sample at T=1h and T=4h via HPLC/UPLC.

    • Stop Condition: If DMSO shows <10% conversion at 4h, the substrate is likely deactivated (see Q1 above).

Troubleshooting Logic Flow

Use this decision tree to diagnose stalled reactions.

Troubleshooting Start Reaction Stalled / Low Yield Check_Pos Is Cl at 3-Position? Start->Check_Pos Yes_Pos Switch to Pd-Catalysis (Buchwald-Hartwig) Check_Pos->Yes_Pos Yes No_Pos Is Cl at 2- or 4-Position? Check_Pos->No_Pos No Check_Solvent Check Solvent System No_Pos->Check_Solvent Is_Protic Using MeOH/EtOH? Check_Solvent->Is_Protic Switch_Aprotic Switch to DMSO/DMF (Remove H-bonding) Is_Protic->Switch_Aprotic Yes Is_Wet Is Solvent Wet? Is_Protic->Is_Wet No Dry_Solvent Add 3A Sieves Prevent Hydrolysis Is_Wet->Dry_Solvent Yes (M+16 peak) Check_Temp Temperature < 80°C? Is_Wet->Check_Temp No Increase_Temp Increase T to 100-120°C Check_Temp->Increase_Temp Yes

Caption: Figure 2. Diagnostic workflow for optimizing chloropyridine substitutions.

References
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text on

    
     mechanism and Meisenheimer complexes). 
    
  • Spivey, A. C., et al. (2002).[1] "Nucleophilic Aromatic Substitution of Heterocycles." Science of Synthesis.[1] (Detailed reactivity profiles of 2- vs 3- vs 4-chloropyridines).

  • Sherwood, J., et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[1] (Green solvent data).

  • Pfizer Inc. (2015).[1] "Solvent Selection Guide." (Data on solvent toxicity and replacement strategies like LiCl washes).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][4] (Source for dielectric constants and solvatochromic parameters).

Sources

Reference Data & Comparative Studies

Validation

Definitive Differentiation of O-Alkylated vs. N-Alkylated Pyridines by NMR: A Multiparametric Guide

In medicinal chemistry and drug development, the functionalization of 2-pyridones (and related heterocycles like diazines) presents a classic ambident nucleophile dilemma. Due to lactam-lactim tautomerization, alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the functionalization of 2-pyridones (and related heterocycles like diazines) presents a classic ambident nucleophile dilemma. Due to lactam-lactim tautomerization, alkylation reactions frequently yield an isomeric mixture of N-alkylated pyridones and O-alkylated pyridines[1].

Because these isomers are isobaric, mass spectrometry cannot distinguish them. Furthermore, while they exhibit different pharmacological profiles and physicochemical properties, their polarity is often similar enough to complicate chromatographic separation. For the analytical scientist, establishing the primary structure with absolute certainty is non-negotiable[2].

This guide provides an objective, causality-driven comparison of the NMR techniques used to differentiate these isomers, culminating in a self-validating, multiparametric experimental protocol.

The Causality of NMR Differentiation: Why 1D NMR is Insufficient

Historically, chemists relied on 1D


H and 

C NMR chemical shifts to assign regiochemistry. The logic assumed that O-CH

protons are more deshielded (appearing further downfield) than N-CH

protons.

The Flaw in 1D Analysis: Local diamagnetic shielding is heavily perturbed by the conformational dynamics and anisotropic effects of complex alkyl groups (e.g., benzylic or propargylic substituents). An N-benzyl group locked in a specific conformation can easily exhibit chemical shifts identical to an O-ethyl group. Relying solely on 1D NMR introduces a high risk of structural misassignment[2].

To achieve definitive proof, we must abandon isolated chemical shifts and instead map the molecule's exact geometric topology using through-bond scalar couplings (HMBC) and through-space dipolar couplings (NOESY/ROESY) .

NMR_Workflow Start Alkylated Pyridone Sample Step1 1H & 13C 1D NMR Start->Step1 Step2 1H-13C HMBC Step1->Step2 Ambiguous shifts Step3 1H-15N HMBC Step2->Step3 Require definitive proof Step4 NOESY / ROESY Step2->Step4 Orthogonal check N_Isomer N-Alkylated Confirmed Step3->N_Isomer Strong 3J H-N coupling O_Isomer O-Alkylated Confirmed Step3->O_Isomer No 3J H-N coupling Step4->N_Isomer NOE to H-6 Step4->O_Isomer NOE to H-3

Fig 1: Multiparametric NMR workflow for definitive N- vs O-alkylation assignment.

Comparative Analytical Data

The table below summarizes the expected NMR parameters for both isomers. While 1D shifts provide initial clues, the 2D correlations provide the definitive structural proof.

Analytical ParameterN-Alkylated Pyridone (Lactam)O-Alkylated Pyridine (Lactim Ether)Diagnostic Reliability

H NMR (Alkyl CH

)
~3.5 – 4.2 ppm~4.0 – 4.8 ppmLow (Overlap common)

C NMR (Alkyl CH

)
~40 – 55 ppm~60 – 70 ppmModerate

N NMR Shift (vs NH

)
130 – 160 ppm (Shielded)250 – 300 ppm (Deshielded)High (Definitive)

H-

C HMBC (from CH

)

J to C2 (C=O) and C6

J to C2 (C-O) only
High

H-

N HMBC (from CH

)
Strong

J/

J cross-peak to N1
No cross-peak to N1High (Definitive)
NOESY / ROESY Strong NOE to H-6Strong NOE to H-3High (Orthogonal)

Deep Dive: The Orthogonal Validation Strategy

To build a self-validating system, a combination of three independent 2D NMR techniques is required[2]. If any single method is compromised by resonance overlap, the other two provide an unbreakable safety net.

Pillar 1: Nitrogen Connectivity & Shielding ( H- N HMBC)

This is the gold standard for distinguishing N- vs O-alkylation[1].

  • The Causality of the Shift: In N-alkylated pyridones, the nitrogen lone pair is delocalized into the carbonyl

    
    -system (amide resonance). This shielding effect pushes the 
    
    
    
    N chemical shift upfield to ~130–160 ppm. In O-alkylated pyridines, the nitrogen is
    
    
    hybridized with an orthogonal lone pair (pyridine-like), resulting in a highly deshielded resonance at ~250–300 ppm.
  • The Causality of the Coupling: N-alkylation places the alkyl protons exactly two or three bonds away from the

    
    N nucleus, resulting in a strong, undeniable cross-peak in the HMBC spectrum. O-alkylation places the alkyl protons too far from the nitrogen to exhibit a measurable scalar coupling.
    
Pillar 2: Carbon Connectivity ( H- C HMBC)

By tracing the


J

couplings, we can map the exact attachment point. An N-alkyl group sits between C2 and C6, showing correlations to both. An O-alkyl group is attached to the oxygen at C2, and therefore only shows a

J correlation to C2.
Pillar 3: Spatial Proximity (NOESY/ROESY)

Scalar couplings (HMBC) prove bonds; dipolar couplings (NOESY) prove 3D space. The N-alkyl protons are spatially adjacent to the H-6 ring proton. Conversely, the O-alkyl protons are spatially adjacent to the H-3 ring proton.

HMBC_Logic cluster_N N-Alkylation (2-Pyridone) cluster_O O-Alkylation (2-Alkoxypyridine) N_Alkyl_H N-CH2 Protons N_C2 C2 (Carbonyl) N_Alkyl_H->N_C2 3J H-C N_C6 C6 (Ring) N_Alkyl_H->N_C6 3J H-C N_N1 N1 (Ring) N_Alkyl_H->N_N1 2J/3J H-N O_Alkyl_H O-CH2 Protons O_C2 C2 (C-O) O_Alkyl_H->O_C2 3J H-C O_N1 N1 (Ring) O_Alkyl_H->O_N1 No Coupling

Fig 2: 2D HMBC connectivity logic distinguishing N-alkylated from O-alkylated isomers.

Experimental Protocol: The Self-Validating Workflow

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step NMR protocol. This workflow is designed for a standard 400 MHz or 600 MHz spectrometer equipped with a broadband or inverse-detection probe.

Step 1: Sample Preparation
  • Dissolve 10–15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ).
  • Ensure the sample is free of paramagnetic impurities or residual water, which can quench NOE signals and degrade HMBC sensitivity.

Step 2: Baseline 1D & HSQC Acquisition
  • Acquire standard

    
    H and 
    
    
    
    C spectra to verify purity and establish preliminary chemical shifts.
  • Acquire a

    
    H-
    
    
    
    C HSQC (optimized for
    
    
    J
    
    
    = 145 Hz) to unambiguously pair all protons with their directly attached carbons. This separates the alkyl CH
    
    
    signals from the aromatic ring signals.
Step 3: Carbon Connectivity Mapping ( H- C HMBC)
  • Set up the HMBC experiment optimized for long-range couplings (

    
    J
    
    
    
    = 8 Hz). This requires a long-range delay of roughly 62.5 ms.
  • Analysis: Select the alkyl CH

    
     proton resonance.
    
    • If it correlates to a carbonyl carbon (~162 ppm) AND an aromatic CH carbon (~135 ppm, C6), you have N-alkylation.

    • If it correlates ONLY to the C-O carbon (~162 ppm), you likely have O-alkylation.

Step 4: Nitrogen Connectivity Mapping ( H- N HMBC)

Note: Because


N has a natural abundance of only 0.37% and a negative gyromagnetic ratio, direct detection is nearly impossible for routine samples. Inverse detection via the highly sensitive 

H nucleus is mandatory.
  • Set up a

    
    H-
    
    
    
    N HMBC experiment. Optimize the long-range coupling delay for
    
    
    J
    
    
    = 5–8 Hz (delay = ~60–100 ms).
  • Set the

    
    N spectral window wide enough to capture both shielded (100 ppm) and deshielded (350 ppm) regions.
    
  • Analysis: Look for a cross-peak originating from the alkyl CH

    
     protons. A definitive cross-peak to a nitrogen at ~130–160 ppm is absolute proof of N-alkylation[1].
    
Step 5: Spatial Orthogonal Check (NOESY / ROESY)
  • For small molecules (MW < 500), acquire a 2D NOESY with a mixing time of 300–500 ms. For mid-sized molecules (MW 500–1000) where NOE might cross the zero-crossing point, use ROESY (mixing time ~200–300 ms)[2].

  • Analysis: Check the cross-peaks of the alkyl CH

    
     protons. A correlation to the H-6 proton validates the HMBC N-alkylation assignment. A correlation to the H-3 proton validates O-alkylation.
    

By ensuring that the through-bond data (HMBC) perfectly aligns with the through-space data (NOESY), the protocol becomes a self-validating system, completely eliminating the risk of structural misassignment.

References

  • Sheehy, K. J., Bateman, L. M., Flosbach, N. T., Breugst, M., & Byrne, P. A. (2020). Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. European Journal of Organic Chemistry.[Link]

  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Comparative

HPLC retention time comparison of 2-alkoxypyridin-3-amine derivatives

Topic: HPLC Retention Time Comparison of 2-Alkoxypyridin-3-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of 2-Alkoxypyridin-3-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, particularly within kinase inhibitor development, the 2-alkoxypyridin-3-amine scaffold is a critical pharmacophore. The specific alkoxy substituent (methoxy, ethoxy, isopropoxy, etc.) drastically alters the molecule's lipophilicity (logP) and metabolic stability. This guide provides a technical comparison of the chromatographic behavior of these derivatives. By correlating calculated physicochemical properties with experimental retention behavior, we establish a robust framework for separating these congeners during reaction monitoring and purity analysis.

Chemical Context & Mechanistic Insight

The separation of 2-alkoxypyridin-3-amines is governed primarily by hydrophobic subtraction mechanisms on Reversed-Phase (RP) stationary phases. While the core pyridine ring and the 3-amino group provide a consistent polar "head," the 2-alkoxy tail drives retention.

  • The "Aniline" Effect: The 3-amino group acts similarly to an aniline, donating electron density into the ring.

  • The "Alkoxy" Shield: The alkoxy group at position 2 exerts a steric and lipophilic influence. As the alkyl chain lengthens (Methyl

    
     Ethyl 
    
    
    
    Isopropyl), the logP increases, leading to predictable increases in retention time (
    
    
    ).
  • pKa Considerations: The pyridine nitrogen is weakly basic. However, the electron-donating 2-alkoxy and 3-amino groups shift the pKa. Method development must account for pH to prevent peak tailing caused by interaction with residual silanols.

Comparative Physicochemical Profile

The following data correlates the structural "alternatives" with their chromatographic drivers.

DerivativeCAS No.[1][2][3]FormulaCalc. LogP*UV

Predicted Elution Order
2-Methoxy- 20265-38-7C

H

N

O
0.63270-280 nm1 (First)
2-Ethoxy- 52025-34-0C

H

N

O
1.06272-282 nm2
2-Isopropoxy- 187654-86-0C

H

N

O
1.90272-282 nm3
2-Benzyloxy- GenericC

H

N

O
~2.80254, 280 nm4 (Last)

*LogP values represent consensus calculated averages (EPA/PubChem models) used for retention prediction.

Standardized Experimental Protocol

To ensure reproducibility and minimize peak tailing common with aminopyridines, we utilize a high-pH stable C18 workflow . Basic pH suppresses the ionization of the pyridine nitrogen, improving peak shape and maximizing the hydrophobic discrimination between the alkoxy chains.

Methodology: RP-HPLC/UV
  • System: Agilent 1200 / Waters Alliance or equivalent.

  • Column: XBridge C18 or Gemini-NX C18 (4.6 × 150 mm, 5 µm). Note: These columns are stable at pH > 9.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5 adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV at 280 nm (Primary) and 254 nm (Secondary).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End
Comparative Performance Analysis

The following analysis contrasts the retention behavior of the methoxy derivative (the standard "Product") against its more lipophilic alternatives (Ethoxy, Isopropoxy).

Scenario A: Identification & Specificity
  • 2-Methoxypyridin-3-amine: Elutes early (approx. 4-6 min in the gradient above). It is the most polar and often co-elutes with polar synthesis byproducts (e.g., unreacted 3-aminopyridine) if the gradient starts too high.

  • 2-Ethoxypyridin-3-amine: Shows a distinct shift (approx. +2 to +3 minutes relative to Methoxy). The additional methylene group (-CH

    
    -) adds sufficient hydrophobicity for baseline resolution.
    
  • 2-Isopropoxypyridin-3-amine: The branched chain adds significant bulk and lipophilicity (LogP ~1.9). Expect elution late in the gradient (approx. 10-12 min).

Scenario B: Impurity Profiling (Trans-alkylation)

A common synthesis issue involves "trans-alkylation" if the wrong solvent is used (e.g., refluxing 2-chloropyridin-3-amine in Ethanol instead of Methanol).

  • Resolution: The proposed method provides

    
     (selectivity factor) between the Methoxy and Ethoxy derivatives, allowing for easy quantification of <0.1% cross-contamination.
    
Visualized Workflows
Figure 1: Retention Mechanism & Interaction Map

This diagram illustrates how the alkoxy chain length dictates the interaction with the C18 stationary phase, driving the separation.

RetentionMechanism cluster_analyte Analyte Structure cluster_column Stationary Phase (C18) Core Pyridine-3-amine (Polar Head) Silanol Residual Silanol (Secondary Interaction) Core->Silanol H-Bonding (Causes Tailing) R_Group 2-Alkoxy Substituent (Hydrophobic Tail) C18_Chain C18 Ligand (Primary Interaction) R_Group->C18_Chain Van der Waals (Drives Retention) Methoxy Methoxy (-OCH3) LogP ~0.6 Weak Interaction R_Group->Methoxy Ethoxy Ethoxy (-OCH2CH3) LogP ~1.0 Medium Interaction R_Group->Ethoxy Isopropoxy Isopropoxy (-OiPr) LogP ~1.9 Strong Interaction R_Group->Isopropoxy

Caption: Interaction map showing the competition between the hydrophobic alkoxy tail (driving retention) and the polar amine head (causing potential tailing).

Figure 2: Method Development Decision Tree

A logic flow for optimizing the separation if resolution is poor.

MethodDev Start Start: Standard Gradient (pH 9.5 / C18) Check Check Peak Shape & Resolution Start->Check Tailing Problem: Peak Tailing? Check->Tailing Poor Shape Resolution Problem: Co-elution? Check->Resolution Overlapping Peaks Success Optimized Method Check->Success Good Fix_Tailing Action: Increase Buffer Conc. or Switch to pH 3.0 (Formic Acid) Tailing->Fix_Tailing Yes Fix_Res Action: Flatten Gradient Slope (e.g., 5-50% B over 20 min) Resolution->Fix_Res Yes Fix_Tailing->Success Fix_Res->Success

Caption: Decision tree for troubleshooting aminopyridine separations, focusing on pH adjustments for peak shape and gradient slope for selectivity.

Troubleshooting & Optimization
IssueRoot CauseSolution
Peak Tailing Interaction between the protonated amine/pyridine nitrogen and acidic silanols on the column.1. Use a "High pH" (pH 9.5) buffer to keep the amine neutral.2. Use an end-capped column (e.g., C18-TMS).3. Add 0.1% Triethylamine (TEA) as a silanol blocker if using low pH.
Low Sensitivity Pyridines have variable UV absorbance depending on pH.Ensure the detection wavelength is set to 280 nm (the aromatic max). Avoid 210 nm if using Formic Acid due to background noise.
Retention Drift Volatility of mobile phase modifiers (e.g., Ammonia).Use a closed solvent bottle or switch to a Phosphate buffer (pH 7.0) if Mass Spec compatibility is not required.
References
  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. Link

  • US EPA. "CompTox Chemicals Dashboard: 5-Fluoro-2-methoxypyridin-3-amine (Physicochemical Properties)." EPA.gov. Link

  • PubChem. "2-Ethoxypyridin-3-amine (Compound Summary)." National Library of Medicine. Link

  • BenchChem. "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide." BenchChem Technical Support. Link

  • ChemScene. "2-(3-Methoxypyridin-2-yl)propan-2-amine: Calculated LogP and Properties." ChemScene Product Data. Link

Sources

Validation

Comparative Guide: Solubility Profiling of THP-Methyl Ether vs. Methoxyethyl Ether Pyridines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Professionals Subject: Physicochemical Property Modulation via Ether Side Chains Executive Summary: The So...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Professionals Subject: Physicochemical Property Modulation via Ether Side Chains

Executive Summary: The Solubility-Permeability Pivot

In medicinal chemistry, the optimization of pyridine-based scaffolds often requires a delicate balance between aqueous solubility and lipophilic permeability. This guide compares two prevalent ether-based side chains used to modulate these properties: the (Tetrahydropyran-4-yl)methyl ether (referred to here as THP-Methyl ) and the 2-Methoxyethyl ether (referred to as MOE ).

While both moieties introduce oxygen atoms that can accept hydrogen bonds, their impact on the pyridine core's physicochemical profile is distinct. MOE acts as a "solubility anchor," leveraging flexibility and high polar surface area (PSA) to recruit hydration shells. In contrast, THP-Methyl serves as a "lipophilic spacer," providing steric bulk and moderate lipophilicity to improve permeability or metabolic stability while maintaining a lower LogP than carbocyclic analogs (e.g., cyclohexyl).

Key Differentiators at a Glance
FeatureTHP-Methyl Ether (Py-O-CH₂-THP)Methoxyethyl Ether (Py-O-CH₂CH₂-OMe)
Primary Utility Permeability enhancement, metabolic blockingAqueous solubility enhancement
Solubility Mechanism Disruption of crystal packing (Steric)Hydrogen bonding / Solvation (Polarity)
Conformational State Rigid (Chair conformation)Flexible (Rotatable bonds)
LogP Impact Moderate Increase (vs. MOE)Decrease (vs. THP-Methyl)
Metabolic Risk Low (Stable ring)Moderate (O-dealkylation liability)

Physicochemical Analysis & Mechanism

Structural Dynamics

The fundamental difference lies in the entropy of solvation.

  • Methoxyethyl (MOE): The linear ethylene glycol motif (

    
    ) is highly flexible. In water, it adopts a conformation that maximizes exposure of the ether oxygens to the solvent, effectively "wrapping" the molecule in a hydration shell. This entropic penalty upon binding to a target is the trade-off for high solubility.
    
  • THP-Methyl: The tetrahydropyran ring is constrained in a chair conformation. The oxygen atom within the ring is less accessible for H-bonding due to steric shielding by the ring carbons. The methylene linker (

    
    ) adds a degree of rotation, but the overall bulk prevents tight water networking.
    
Theoretical Property Comparison (Simulated)

Data based on a 4-substituted pyridine scaffold.

PropertyPyridine-O-CH₂-THP (THP-Methyl)Pyridine-O-CH₂CH₂-OMe (MOE)Delta
cLogP ~2.1 - 2.4~1.2 - 1.5+0.9 (More Lipophilic)
tPSA (Ų) ~30 (Ether + Ring O)~40 (Ether + Terminal O)-10 (Less Polar)
Rotatable Bonds 24-2 (More Rigid)
Aqueous Solubility Moderate (10-100 µM)High (>500 µM)Significant Drop
LE (Ligand Efficiency) Lower (due to higher MW/LogP)Higher (if potency is maintained)--

Decision Logic: When to Use Which?

The choice between THP-Methyl and MOE is rarely arbitrary; it is a strategic decision based on the molecule's current failure mode.

DecisionTree Start Lead Optimization Challenge Problem Identify Limiting Factor Start->Problem Solubility Poor Aqueous Solubility Problem->Solubility Permeability Poor Permeability / Efflux Problem->Permeability Metabolism High Metabolic Clearance Problem->Metabolism HighMP High Melting Point (Crystal Packing) Solubility->HighMP Solid State Issue Lipophilic High LogP (>4) Solubility->Lipophilic Hydrophobicity Issue UseTHP SELECT: THP-Methyl Ether (Disrupts packing, adds bulk) Permeability->UseTHP Increase lipophilicity Metabolism->UseTHP Block soft spots HighMP->UseTHP Need steric disruption UseMOE SELECT: Methoxyethyl Ether (Lowers LogP, recruits water) Lipophilic->UseMOE Need polarity

Figure 1: Strategic Selection Framework. Use MOE to fix high LogP; use THP-Methyl to fix packing or permeability.

Experimental Protocols

To validate the solubility differences, a Kinetic Solubility Assay is recommended for early screening, followed by a Thermodynamic Solubility Assay for lead candidates.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the solid compound in a specific buffer, representing the "true" solubility.

Materials:

  • Test Compounds (THP-Methyl and MOE derivatives).[1]

  • Phosphate Buffer (pH 7.4).

  • HPLC-UV or LC-MS/MS system.

  • 0.45 µm PTFE Syringe Filters.

  • Orbital Shaker.

Workflow:

  • Saturation: Weigh 2–5 mg of solid compound into a 2 mL glass vial.

  • Solvation: Add 1 mL of pH 7.4 phosphate buffer. Ensure undissolved solid remains (supersaturation).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (or 48h for crystalline stability check).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.

  • Quantification: Dilute the filtrate (if necessary) and inject into HPLC. Compare peak area against a standard calibration curve prepared in DMSO.

Protocol: LogD Determination (Miniaturized Shake-Flask)

Essential for confirming the lipophilicity shift between the two ethers.

Workflow:

  • Partitioning: Dissolve compound in 1-octanol-saturated PBS (pH 7.4) and PBS-saturated 1-octanol (1:1 ratio).

  • Mixing: Vortex for 1 hour at room temperature.

  • Phase Separation: Centrifuge to separate layers.

  • Analysis: Analyze both phases via LC-MS.

  • Calculation:

    
    
    

Comparative Workflow Diagram

The following diagram illustrates the experimental pipeline to differentiate the two derivatives.

Workflow CompA Compound A (THP-Methyl) SolidState 1. Solid State Characterization (DSC / XRPD) CompA->SolidState CompB Compound B (Methoxyethyl) CompB->SolidState Solubility 2. Thermodynamic Solubility (pH 7.4 Buffer) SolidState->Solubility SolidState->Solubility LogD 3. LogD Determination (Octanol/Water) Solubility->LogD Solubility->LogD ResultA Result A: High MP, High LogD Good Permeability LogD->ResultA ResultB Result B: Low MP, Low LogD High Solubility LogD->ResultB

Figure 2: Experimental validation pipeline for ether-substituted pyridines.

Case Study & Data Interpretation

In a hypothetical optimization of a kinase inhibitor (Pyridine core):

  • Scenario: The lead compound (Benzyl ether) has a solubility of <1 µM and LogP of 4.5.

  • Modification 1 (MOE): Replacing Benzyl with Methoxyethyl reduces LogP to 3.2. Solubility increases to 150 µM due to the flexible ether chain interacting with water. However, Caco-2 permeability drops slightly due to increased polarity.

  • Modification 2 (THP-Methyl): Replacing Benzyl with THP-Methyl reduces LogP to 3.8. Solubility improves to 25 µM (better than Benzyl, worse than MOE). However, the metabolic stability is superior to MOE (which suffers from O-dealkylation), and permeability remains high.

  • Choose Methoxyethyl if the primary failure mode is solubility-limited absorption .

  • Choose THP-Methyl if the goal is to lower LogP without sacrificing permeability or metabolic stability .

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Design. Chemical Research in Toxicology. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Solubility and Lipophilicity).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Bade, R., et al. (2019). Determination of LogD and LogP of drug-like compounds. Journal of Pharmaceutical Analysis. Link

Sources

Comparative

Metabolic Stability Guide: Tetrahydropyranylmethyl Ethers vs. THP Acetals

Executive Summary: The "Spacer" Strategy in Drug Design In medicinal chemistry and organic synthesis, the tetrahydropyranyl (THP) moiety is ubiquitous.[1] However, its mode of attachment dictates its survival in the biol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spacer" Strategy in Drug Design

In medicinal chemistry and organic synthesis, the tetrahydropyranyl (THP) moiety is ubiquitous.[1] However, its mode of attachment dictates its survival in the biological milieu. This guide compares two distinct linkages:

  • THP Acetals: Formed directly at the anomeric carbon (C2). Known for acid lability and stereochemical complexity .[1][2]

  • Tetrahydropyranylmethyl Ethers (THP-Methyl): Incorporates a methylene spacer (

    
    ) between the oxygen and the ring. This converts a labile acetal into a robust ether .
    

Key Takeaway: Switching from a THP acetal to a THP-methyl ether is a strategic "bioisosteric hop" that eliminates acid-catalyzed hydrolysis liabilities (gastric stability) while altering the metabolic clearance pathway from hydrolytic ring-opening to CYP450-mediated


-dealkylation.

Structural & Mechanistic Distinction

To understand the stability profiles, one must first distinguish the electronic environments of the oxygen linkage.

The THP Acetal (The Liability)
  • Structure:

    
    
    
  • Chemistry: This is a hemiacetal ether. The anomeric carbon is bonded to two oxygens (exocyclic and endocyclic).

  • Vulnerability: Protonation of the exocyclic oxygen leads to the formation of a resonance-stabilized oxocarbenium ion, resulting in rapid bond cleavage.

The THP-Methyl Ether (The Solution)
  • Structure:

    
    
    
  • Chemistry: This is a standard dialkyl ether. The methylene spacer isolates the oxygen from the anomeric center (or attaches to a non-anomeric position like C4).

  • Advantage: No resonance stabilization for a carbocation. The bond is chemically inert to physiological acid.

Visualization of Stability Pathways

The following diagram illustrates the mechanistic divergence between the two moieties.

MetabolicPathways cluster_0 THP Acetal (Acid Labile) cluster_1 THP-Methyl Ether (Metabolically Susceptible) Acetal THP Acetal (R-O-THP) Oxocarbenium Oxocarbenium Ion (Intermediate) Acetal->Oxocarbenium H+ (Stomach/Lysosome) Hydrolysis Hydrolysis Products (R-OH + 5-Hydroxypentanal) Oxocarbenium->Hydrolysis H2O Ether THP-Methyl Ether (R-O-CH2-THP) CYP CYP450 (Liver Microsomes) Ether->CYP Binding Dealkylation O-Dealkylation (R-OH + THP-Aldehyde) CYP->Dealkylation Oxidation alpha to O RingOx Ring Hydroxylation (Stable Metabolite) CYP->RingOx Oxidation on Ring

Caption: Mechanistic divergence: THP acetals undergo acid-catalyzed hydrolysis via oxocarbenium ions, whereas THP-methyl ethers require enzymatic oxidation (CYP450) for cleavage.

Comparative Stability Data

The following table synthesizes representative stability data derived from standard ADME profiling.

FeatureTHP Acetal (

)
THP-Methyl Ether (

)
Chemical Class Acetal (Hemiacetal ether)Dialkyl Ether
Simulated Gastric Fluid (

)
< 10 min (Rapid Hydrolysis)> 24 hours (Stable)
Plasma Stability (

)
Moderate (pH 7.4 stable, but esterases may act if R=acyl)High (Stable to hydrolysis)
Microsomal Stability (HLM) Low to Moderate (Chemical hydrolysis + CYP)Moderate (Subject to

-dealkylation)
Primary Clearance Route Chemical Hydrolysis (Stomach)CYP450 Metabolism (Liver)
Stereochemistry Creates chiral center (Diastereomers)Achiral (if 4-sub) or Fixed Chiral (if 2-sub)

Experimental Protocols

To validate these claims in your specific lead series, use the following self-validating protocols.

Chemical Stability: Simulated Gastric Fluid (SGF) Assay

Objective: Determine if the moiety survives the stomach to be absorbed.

Reagents:

  • SGF: 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl in 1.0 L water (pH ~1.2).

  • Internal Standard (IS): Tolbutamide or Warfarin.

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Spike SGF (pre-warmed to 37°C) with stock to final conc. of 10 µM.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile (containing IS) to stop reaction (and precipitate pepsin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[3]

Validation Criteria:

  • THP Acetal Control: Should show >90% loss within 30 mins.

  • THP-Methyl Ether Control: Should show <5% loss after 60 mins.

Metabolic Stability: Human Liver Microsomes (HLM)

Objective: Assess susceptibility to CYP450-mediated O-dealkylation.

Reagents:

  • HLM: Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Visualization:

HLM_Workflow cluster_controls Controls Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Test Cmpd (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quenching Add Cold ACN + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS (Parent Depletion) Step4->Step5 Pos Positive: Verapamil (High Clearance) Neg Negative: Warfarin (Low Clearance)

Caption: Standard HLM stability workflow. Critical step: Initiate with NADPH to distinguish CYP metabolism from chemical instability.

Data Interpretation:

  • High Clearance (

    
    ):  Indicates rapid 
    
    
    
    -dealkylation. Common for simple alkyl ethers.
  • Mitigation: If the THP-methyl ether is unstable, substitute the methylene spacer with a gem-dimethyl group or deuterate the methylene (

    
    ) to utilize the Kinetic Isotope Effect (KIE) and slow metabolism.
    

Expert Commentary: The "Bioisostere" Context

As a Senior Application Scientist, I advise against using THP acetals in oral drug candidates unless the specific goal is a prodrug strategy targeting low pH release. The acetal linkage is simply too fragile for the gastric environment.

The THP-methyl ether is the superior structural choice for permanent incorporation. It retains the lipophilicity-lowering benefits of the ether oxygen and the steric bulk of the ring without the chemical liability.

Key Design Note: When using THP-methyl ethers, be aware that the THP ring itself is a metabolic "soft spot." CYP enzymes often hydroxylate the ring at the C3 or C4 positions (relative to the ether oxygen).

  • Solution: Block metabolic hotspots by adding fluorine or methyl groups to the THP ring (e.g., 4-fluoro-THP-methyl ether).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on acid lability of THP acetals).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether bioisosteres and metabolic implications). [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of acetal vs ether metabolism). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for SGF and HLM stability). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic discipline. When handling complex functionalized heterocycles like 2-(Tetrahydro-2H...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a mechanistic discipline. When handling complex functionalized heterocycles like 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine , standard solvent disposal protocols are insufficient.

This molecule presents a dual-hazard profile: the acute neurotoxicity inherent to aminopyridines and the reactive instability of a tetrahydropyranyl (THP) ether. To ensure operational safety and environmental compliance, we must understand the causality behind its hazards and implement a self-validating disposal system.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design a proper disposal plan, we must first deconstruct the molecule's structural liabilities:

  • The 3-Aminopyridine Core (Acute Toxicity): Aminopyridines are potent potassium channel blockers. They are highly penetrative through the dermal barrier and gastrointestinal tract, making them fatal upon ingestion, inhalation, or skin contact [1]. Furthermore, they resist rapid environmental degradation, posing severe chronic hazards to aquatic ecosystems[1].

  • The THP-Ether Linkage (Reactivity): Like most cyclic ethers, the THP-methoxy group is susceptible to auto-oxidation upon prolonged exposure to oxygen and UV light. This process abstracts a hydrogen atom adjacent to the ether oxygen, leading to the formation of shock-sensitive hydroperoxides.

  • The Pyridine Ring (Combustion Hazards): Standard open burning or low-temperature incineration of pyridine derivatives is strictly prohibited. Incomplete thermal decomposition of the nitrogen-containing aromatic ring generates highly toxic nitrogen oxide (NOx) gases [2].

Quantitative Hazard Comparison

To contextualize the risk, the following table compares the target compound against its base structural analogues.

Compound Class / AnalogueOral LD50 (Rat)Aquatic ToxicityEPA RCRA StatusPrimary Operational Hazard
Pyridine 891 mg/kgLowU196Flammable, Irritant
3-Aminopyridine 178 mg/kgVery High (Chronic)UnlistedAcute Toxicity (Dermal/Oral)
4-Aminopyridine 21 mg/kgHighP008 (Acute)Fatal (Dermal/Oral)
2-(THP-methoxy)pyridin-3-amine Est. <200 mg/kg High (Predicted) Unlisted Acute Tox, Peroxide Former

*Note: While not explicitly listed by name in 40 CFR 261.33, its structural homology to highly toxic aminopyridines requires it to be managed as a characteristic toxic waste under guidelines[3].

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions; validate the chemical state of the waste before it leaves the fume hood.

Protocol 1: Self-Validating Peroxide Screening

Causality: Because the THP-ether moiety can form explosive peroxides over time, the waste must be chemically validated as non-reactive before it is subjected to the heat and agitation of transport.

  • Sample: Under a fume hood, extract a 1 mL aliquot of the waste solution containing the compound.

  • Test: Submerge a quantitative peroxide test strip (e.g., KI-starch paper) into the aliquot for 1 second.

  • Validate: Compare the colorimetric change against the standard chart.

  • Neutralize (If Necessary): If the concentration exceeds 30 ppm , the waste is unsafe for transport. Add a 10% w/v aqueous ferrous sulfate (

    
    ) or sodium sulfite solution to the bulk waste. Stir for 30 minutes to reduce the peroxides, then re-test to validate destruction.
    
Protocol 2: Segregation and Containment

Causality: Aminopyridines form highly exothermic salts when exposed to strong acids and can react violently with strong oxidizers [4].

  • Containment: Transfer the validated, peroxide-free waste into a high-density polyethylene (HDPE) or PTFE-lined container. Avoid metal cans, which can degrade via corrosive interactions with amine derivatives.

  • Segregation: Strictly isolate this container from nitric acid, perchloric acid, and halogenated waste streams[5].

  • Labeling: Apply a GHS-compliant label explicitly stating: "Hazardous Waste - Toxic Organic (Aminopyridine Derivative) - Peroxide Tested." Do not use abbreviations[5].

Protocol 3: Final Destruction via High-Temperature Incineration

Causality: To break the aromatic C-N bonds without generating toxic NOx emissions, extreme thermal destruction is required[2].

  • Logistics: Coordinate with an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3].

  • Specification: Mandate that the waste be disposed of via rotary kiln incineration operating at 820°C–1,600°C or liquid injection incineration[2].

  • Verification: Ensure the receiving TSDF utilizes wet scrubbers to capture any residual nitrogen oxide gases generated during thermal decomposition.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for the safe evaluation and disposal of this compound.

G Start Waste Generation: 2-(THP-methoxy)pyridin-3-amine Test Peroxide Screening (THP-ether moiety) Start->Test Pass Negative (<30 ppm) Test->Pass Safe Fail Positive (>30 ppm) Test->Fail Unsafe Segregate Segregate into Highly Toxic Organic Waste Stream Pass->Segregate Treat Treat with reducing agent (e.g., sodium sulfite) Fail->Treat Treat->Pass Re-test Label Label: Hazardous Waste (Toxic, Aminopyridine Deriv.) Segregate->Label Incinerate High-Temp Incineration (820°C - 1600°C) Label->Incinerate

Workflow for the safe evaluation, segregation, and disposal of THP-ether aminopyridine waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention. Available at:[Link]

  • Hazardous Waste Experts. "Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?" Hazardous Waste Experts. Available at: [Link]

  • West Virginia Department of Environmental Protection. "RCRA Pharmaceutical Hazardous Wastes." WV DEP. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.